5-Ethynyl-1,2,3-trifluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXWRVPVZZZAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627654 | |
| Record name | 5-Ethynyl-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158816-55-8 | |
| Record name | 5-Ethynyl-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorophenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-ethynyl-1,2,3-trifluorobenzene experimental protocol
An In-depth Technical Guide to the Synthesis of 5-Ethynyl-1,2,3-trifluorobenzene
This guide provides a comprehensive overview of the experimental protocol for the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development and materials science. The synthesis is typically achieved in a two-step process involving a Sonogashira coupling followed by a deprotection step.
Overall Synthesis Pathway
The synthesis commences with a palladium-catalyzed Sonogashira coupling of an appropriate halo-1,2,3-trifluorobenzene with a protected acetylene, commonly trimethylsilylacetylene. The subsequent removal of the trimethylsilyl (TMS) protecting group yields the desired this compound.
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (Sonogashira Coupling)
This step involves the cross-coupling of 1-iodo-3,4,5-trifluorobenzene with trimethylsilylacetylene. The use of an iodo-substituted benzene is preferred over bromo- or chloro-derivatives due to its higher reactivity in the Sonogashira reaction.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| 1-Iodo-3,4,5-trifluorobenzene | 259.98 | 10.0 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 12.0 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.2 | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 0.4 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 20.0 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-3,4,5-trifluorobenzene (10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.2 mmol), and copper(I) iodide (0.4 mmol).
-
Add anhydrous tetrahydrofuran (50 mL) and triethylamine (20.0 mmol) to the flask.
-
The mixture is stirred at room temperature, and trimethylsilylacetylene (12.0 mmol) is added dropwise.
-
The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords pure trimethyl((3,4,5-trifluorophenyl)ethynyl)silane.
Step 2: Synthesis of this compound (Deprotection)
This step involves the removal of the trimethylsilyl group to yield the terminal alkyne.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane | 228.29 | 8.0 | 1.0 |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 0.8 | 0.1 |
| Methanol (MeOH), absolute | - | 40 mL | - |
Procedure:
-
In a round-bottom flask, dissolve trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (8.0 mmol) in absolute methanol (40 mL).
-
Add anhydrous potassium carbonate (0.8 mmol) to the solution. It is crucial to use anhydrous reagents for this reaction to proceed efficiently.[2]
-
Stir the mixture at room temperature for 1-2 hours.[2]
-
After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the mixture is slightly acidic.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic extracts with brine, and then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield this compound as a clear, light liquid.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Deprotection Step | ||
| Yield | 87% (after distillation) | [2] |
| Boiling Point | 130 °C (at 1 atm) | [2] |
| Starting Material | ||
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₃F₃ | |
| Molar Mass | 156.10 g/mol |
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of this compound.
References
Synthesis of 3,4,5-Trifluorophenylacetylene from Trimethylsilylacetylene: A Technical Guide
Introduction: 3,4,5-Trifluorophenylacetylene is a valuable terminal alkyne building block in medicinal chemistry and materials science. Its synthesis is efficiently achieved through a two-step process commencing with trimethylsilylacetylene (TMSA). TMSA serves as a stable, liquid, and easily handled equivalent of gaseous acetylene, which allows for controlled mono-alkynylation.[1][2][3] The synthetic strategy involves an initial Sonogashira cross-coupling reaction between a 3,4,5-trifluorophenyl halide and TMSA, followed by the selective removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne. This guide provides an in-depth overview of the synthesis, complete with detailed experimental protocols and data presentation for research scientists and drug development professionals.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Sonogashira Coupling: Formation of a carbon-carbon bond between 1-bromo-3,4,5-trifluorobenzene and trimethylsilylacetylene to yield the protected intermediate, trimethyl((3,4,5-trifluorophenyl)ethynyl)silane.
-
Deprotection (Desilylation): Cleavage of the silicon-carbon bond of the intermediate to afford the final product, 3,4,5-trifluorophenylacetylene.
Figure 1: Two-step synthesis of 3,4,5-trifluorophenylacetylene.
Step 1: Sonogashira Cross-Coupling
The Sonogashira reaction is a robust and widely used method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne.[4] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[4] Using TMSA prevents the common side reaction of alkyne homocoupling and ensures mono-arylation.[1]
Experimental Protocol: Synthesis of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane
This protocol is a representative procedure adapted from general Sonogashira coupling methodologies.[5][6][7]
-
Inert Atmosphere Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is prepared. The system is purged with dry nitrogen for 15-20 minutes.
-
Reagent Addition: To the flask, add 1-bromo-3,4,5-trifluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Solvent and Base: Anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) are added in a 2:1 ratio (v/v) to dissolve the solids.
-
Alkyne Addition: Trimethylsilylacetylene (1.2 eq) is added dropwise to the stirred mixture at room temperature.
-
Reaction: The reaction mixture is heated to 60-70°C and stirred under a nitrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Upon completion, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.
-
-
Purification: The crude trimethyl((3,4,5-trifluorophenyl)ethynyl)silane is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product as a colorless oil or low-melting solid.
Data Summary: Sonogashira Coupling Components
| Component | Chemical Name | Role | Molar Equiv. |
| Aryl Halide | 1-Bromo-3,4,5-trifluorobenzene | Electrophile | 1.0 |
| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophile Source | 1.2 |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Cross-coupling Catalyst | 0.03 |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Activates Alkyne | 0.05 |
| Base | Triethylamine (Et₃N) | Neutralizes HBr, Solvent | Excess |
| Solvent | Tetrahydrofuran (THF) | Reaction Medium | - |
Sonogashira Catalytic Cycle
The mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition and reductive elimination steps, while the copper cycle generates the reactive copper(I) acetylide intermediate.
Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.
Step 2: Deprotection of the Trimethylsilyl Group
The removal of the TMS group is a critical final step to unmask the terminal alkyne. This is typically achieved under mild conditions that preserve other functional groups. Common methods include treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol.[2][8] The latter is often preferred for its low cost and ease of workup.
Experimental Protocol: Synthesis of 3,4,5-Trifluorophenylacetylene
This protocol describes a standard base-catalyzed desilylation procedure.[8]
-
Setup: To a round-bottomed flask containing the purified trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (1.0 eq) from Step 1, add methanol (MeOH) as the solvent.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Workup:
-
Filter the mixture to remove the solid potassium carbonate.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate using a rotary evaporator at low temperature to avoid loss of the volatile product.
-
-
Purification: The resulting 3,4,5-trifluorophenylacetylene is often of high purity after workup. If necessary, further purification can be achieved by careful distillation or column chromatography on silica gel.
Data Summary: Common Deprotection Reagents
| Reagent | Conditions | Advantages |
| K₂CO₃ / MeOH | Room Temperature | Inexpensive, mild, easy workup |
| TBAF / THF | 0°C to Room Temp. | High efficiency, very common |
| AgNO₃ / Acetone/H₂O | Room Temperature | Chemoselective, compatible with silyl ethers[9] |
| HF•Pyridine | 0°C to Room Temp. | Effective, but requires careful handling |
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the logical flow from the initial reaction to the isolation of the final pure product.
Figure 3: Workflow for the synthesis and purification of 3,4,5-trifluorophenylacetylene.
Quantitative Data Summary
The following table presents typical quantitative data expected for this synthetic sequence, based on common yields for Sonogashira and desilylation reactions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Overall Yield (%) |
| 1 | Sonogashira Coupling | 1-Bromo-3,4,5-trifluorobenzene | Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane | 85 - 95% | - |
| 2 | Desilylation | Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane | 3,4,5-Trifluorophenylacetylene | 90 - 98% | 77 - 93% |
References
- 1. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijnc.ir [ijnc.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
physical and chemical properties of 5-ethynyl-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-1,2,3-trifluorobenzene, also known as 3,4,5-trifluorophenylacetylene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluorobenzene ring imparts unique electronic properties and metabolic stability, while the terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in drug discovery.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental setups.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃F₃ | [2] |
| Molecular Weight | 156.11 g/mol | [2] |
| Appearance | Colorless to light orange/yellow clear liquid | [3] |
| Boiling Point | ~130 °C at 1 atm (inferred) | |
| Density | 1.26 g/mL | [3] |
| Refractive Index (n20/D) | 1.4720 - 1.4760 | [3] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 158816-55-8 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3,4,5-Trifluorophenylacetylene | [2] |
| SMILES | C#Cc1cc(F)c(F)c(F)c1 | [2] |
| InChIKey | BZXWRVPVZZZAKB-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the desilylation of a trimethylsilyl (TMS)-protected precursor, trimethyl((3,4,5-trifluorophenyl)ethynyl)silane. The following protocol is based on procedures discussed by researchers in the field.
Reaction Scheme:
Materials:
-
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (starting material)
-
Anhydrous methanol (MeOH) or ethanol (EtOH)
-
Potassium carbonate (K₂CO₃), activated, or Potassium hydroxide (KOH), 50% aqueous solution
-
Diethyl ether or other suitable extraction solvent
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve trimethyl((3,4,5-trifluorophenyl)ethynyl)silane in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of activated potassium carbonate (e.g., 0.1 mol%) or a small amount of 50% potassium hydroxide solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times may vary from 10 minutes (with KOH) to several hours (with K₂CO₃).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by distillation if necessary.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a singlet for the acetylenic proton and multiplets for the aromatic protons.
-
¹³C NMR: Expected signals for the acetylenic carbons and the aromatic carbons, with characteristic C-F couplings.
-
¹⁹F NMR: Expected signals for the fluorine atoms on the benzene ring, showing characteristic coupling patterns.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic sharp peak for the C≡C-H stretch is expected around 3300 cm⁻¹.
-
A peak for the C≡C stretch is expected around 2100 cm⁻¹.
-
Strong absorptions corresponding to C-F stretching are also anticipated.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the molecular weight of the compound (156.11 g/mol ) should be observed.
-
Applications in Drug Discovery
The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and bioavailability.[4][5] The terminal alkyne of this compound makes it a valuable building block for introducing the 3,4,5-trifluorophenyl moiety into potential drug candidates.
A primary application of this compound in drug discovery is through click chemistry . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne (this compound) and an azide-functionalized molecule.[1] This strategy is widely used to generate libraries of diverse compounds for high-throughput screening to identify new drug leads.[6]
While specific drugs containing the 5-ethynyl-1,2,3-trifluorophenyl moiety are not prominently reported in the surveyed literature, its utility as a scaffold in the synthesis of biologically active molecules is well-established. The resulting triazole-containing compounds are known to exhibit a wide range of pharmacological activities.[7]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Conceptual Application in Drug Discovery via Click Chemistry
Caption: A conceptual diagram showing the use of this compound in drug discovery.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H3F3 | CID 22709071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-ethynyl-1,2,3-trifluorobenzene (CAS Number: 158816-55-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-ethynyl-1,2,3-trifluorobenzene, also known as 3,4,5-trifluorophenylacetylene, is a versatile fluorinated aromatic compound. Its unique structure, featuring a terminal alkyne group and a trifluorinated phenyl ring, makes it a valuable building block in various fields of chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in organic synthesis, medicinal chemistry, and materials science. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in a research and development setting.
Chemical Properties and Data
This compound is a colorless to light orange or yellow clear liquid. The presence of the electron-withdrawing trifluorophenyl group enhances the acidity of the terminal alkyne proton, influencing its reactivity in coupling reactions. The fluorine atoms also impart unique properties to molecules incorporating this moiety, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug discovery.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 158816-55-8 | [2] |
| Molecular Formula | C₈H₃F₃ | [2] |
| Molecular Weight | 156.11 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Purity | >98.0% (GC) | |
| Synonyms | 3,4,5-Trifluorophenylacetylene | |
| InChI Key | BZXWRVPVZZZAKB-UHFFFAOYSA-N | [2] |
| SMILES | C#CC1=CC(=C(C(=C1)F)F)F | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Expected signals for the acetylenic proton (singlet, ~3-4 ppm) and the two aromatic protons (multiplet, ~7-8 ppm). |
| ¹³C NMR | Expected signals for the two acetylenic carbons (~80-90 ppm) and the six aromatic carbons, showing C-F couplings. |
| ¹⁹F NMR | Expected signals for the three fluorine atoms on the aromatic ring. |
| IR (Infrared) | Characteristic peaks for the ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-F stretches (~1100-1400 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 156. |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step process involving a Sonogashira coupling followed by deprotection.
General Synthesis Workflow
The logical workflow for the synthesis involves the palladium-catalyzed coupling of a protected alkyne with a halogenated trifluorobenzene, followed by the removal of the protecting group to yield the terminal alkyne.
Detailed Experimental Protocol: Synthesis via Desilylation
This protocol is based on established methods for the synthesis of terminal alkynes from their trimethylsilyl (TMS) protected precursors.[3]
Step 1: Synthesis of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane via Sonogashira Coupling
-
Materials: 1,2,3-trifluoro-5-iodobenzene, ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, triethylamine (Et₃N), and a suitable solvent such as THF or toluene.
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,3-trifluoro-5-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add degassed solvent (e.g., THF or toluene) and degassed Et₃N (2.0-3.0 eq).
-
To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture at an appropriate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford trimethyl((3,4,5-trifluorophenyl)ethynyl)silane.
-
Step 2: Deprotection to this compound
-
Materials: Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane, potassium carbonate (K₂CO₃), and methanol (MeOH).
-
Procedure:
-
Dissolve trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃, 1.0-2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.[3]
-
Applications in Synthesis
The terminal alkyne functionality of this compound makes it a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
Click Chemistry: Synthesis of 1,2,3-Triazoles
The reaction of this compound with an organic azide in the presence of a copper(I) catalyst yields a 1,2,3-triazole derivative. These triazoles are known to exhibit a wide range of biological activities.
Detailed Experimental Protocol: Click Reaction with Benzyl Azide
-
Materials: this compound, benzyl azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a solvent system such as a mixture of t-butanol and water.
-
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-benzyl-4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole.
-
Biological Relevance and Signaling Pathways
While this compound itself is primarily a synthetic building block, the 1,2,3-triazole derivatives synthesized from it are of significant interest in drug discovery. The 1,2,3-triazole core is a well-known pharmacophore present in numerous biologically active compounds, exhibiting activities such as antifungal, antibacterial, and anticancer properties.
The trifluorophenyl moiety can enhance the biological activity and pharmacokinetic properties of the resulting triazole derivatives. For instance, fluorination can increase metabolic stability by blocking sites of oxidation and can improve cell membrane permeability.
At present, there is no specific, publicly available research detailing the direct interaction of this compound or its immediate triazole derivatives with specific biological signaling pathways. Research in this area would likely focus on the biological targets of the broader class of compounds to which the synthesized derivatives belong. For example, if a derivative is designed as a kinase inhibitor, its effect on specific phosphorylation cascades would be investigated.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a valuable and versatile building block for organic and medicinal chemistry. Its utility in Sonogashira coupling and click chemistry provides a straightforward route to a wide array of complex molecules, particularly fluorinated 1,2,3-triazole derivatives. While further research is needed to fully elucidate the biological activities and specific molecular targets of its derivatives, the foundational chemical properties and synthetic utility of this compound make it a compound of significant interest for researchers in drug discovery and materials science.
References
Spectroscopic Data for 3,4,5-Trifluorophenylacetylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,4,5-trifluorophenylacetylene. These predictions are based on the analysis of structurally similar compounds and computational chemistry methods.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~3.3 - 3.5 | Triplet | ~1-2 | Acetylenic C-H |
| ~7.2 - 7.4 | Doublet of Triplets | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 | Aromatic C-H (H-2, H-6) |
Prediction basis: The chemical shift of the acetylenic proton is anticipated to be in a similar range to that of phenylacetylene, with slight downfield shifting due to the electron-withdrawing nature of the fluorine atoms. The aromatic protons will appear as a doublet of triplets due to coupling with the meta-fluorine (triplet) and the adjacent aromatic proton (doublet).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~80 - 85 | Acetylenic C-H |
| ~85 - 90 | Acetylenic C-Ar |
| ~110 - 115 (d) | Aromatic C-H (C-2, C-6) |
| ~118 - 122 (t) | Aromatic C-F (C-3, C-5) |
| ~140 - 145 (dt) | Aromatic C-F (C-4) |
| ~150 - 155 (ddd) | Aromatic C-alkyne (C-1) |
Prediction basis: The chemical shifts are estimated based on data for phenylacetylene and fluorinated benzene derivatives. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns in the proton-decoupled spectrum due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -130 to -135 | Triplet | F-4 |
| ~ -160 to -165 | Doublet | F-3, F-5 |
Prediction basis: The chemical shifts are estimated based on typical values for fluorinated aromatic compounds. The fluorine at the 4-position will appear as a triplet due to coupling with the two equivalent fluorines at the 3 and 5 positions. The fluorines at the 3 and 5 positions will appear as a doublet due to coupling with the fluorine at the 4-position.
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3310 | Strong, Sharp | ≡C-H Stretch |
| ~2110 | Medium, Sharp | C≡C Stretch |
| ~1620, 1520, 1450 | Medium to Strong | C=C Aromatic Ring Stretch |
| ~1250 - 1100 | Strong | C-F Stretch |
| ~850 | Strong | C-H Bend (Aromatic) |
Prediction basis: The characteristic acetylenic C-H and C≡C stretches are expected based on data for terminal alkynes. The C-F stretching and aromatic C-H bending vibrations are predicted based on the analysis of polyfluorinated aromatic compounds.
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 156 | High | [M]⁺ (Molecular Ion) |
| 136 | Medium | [M-HF]⁺ |
| 128 | Medium | [M-C₂H]⁺ |
| 108 | Low | [M-HF-C₂H]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Prediction basis: The molecular ion is expected to be prominent. Common fragmentation pathways for fluorinated aromatic compounds include the loss of HF and the acetylenic group.
Experimental and Computational Protocols
2.1 Synthesis of 3,4,5-Trifluorophenylacetylene
A plausible synthetic route to 3,4,5-trifluorophenylacetylene involves a Sonogashira coupling reaction between a protected acetylene, such as (trimethylsilyl)acetylene, and a suitable 3,4,5-trifluorophenyl halide (e.g., 1-bromo-3,4,5-trifluorobenzene or 1-iodo-3,4,5-trifluorobenzene), followed by deprotection of the silyl group.
2.2 NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 MHz. A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz (for a 400 MHz ¹H instrument). Proton decoupling is often employed to simplify the spectra.
2.3 Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for a solid sample, or as a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
2.4 Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for separation and identification. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
2.5 Computational Spectroscopy
-
Methodology: Density Functional Theory (DFT) calculations are a powerful tool for predicting spectroscopic data.
-
NMR Prediction: Geometry optimization of the molecule should be performed first (e.g., at the B3LYP/6-31G(d) level of theory), followed by NMR shielding constant calculations using a larger basis set (e.g., B3LYP/6-311+G(2d,p)). The calculated shielding constants are then converted to chemical shifts by referencing them to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
IR Prediction: Following geometry optimization, a frequency calculation at the same level of theory will yield the vibrational frequencies and their corresponding intensities.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 3,4,5-trifluorophenylacetylene.
This guide provides a foundational understanding of the expected spectroscopic properties of 3,4,5-trifluorophenylacetylene and the methodologies to obtain them. Researchers can use this information to guide their synthetic efforts and to aid in the characterization and identification of this and related fluorinated compounds.
The Reactivity of the Ethynyl Group in 5-Ethynyl-1,2,3-trifluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the ethynyl group in 5-ethynyl-1,2,3-trifluorobenzene. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluorinated phenyl ring. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the terminal alkyne, making it a versatile handle for a variety of chemical transformations. This document details the key reactions of the ethynyl group, including Sonogashira cross-coupling, copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions (Click Chemistry), and nucleophilic additions. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.
Introduction
This compound is an aromatic compound featuring a terminal alkyne substituent on a trifluorinated benzene ring. The three fluorine atoms exert a strong electron-withdrawing effect on the aromatic ring, which in turn influences the acidity and reactivity of the ethynyl proton and the triple bond itself. This modulation of reactivity makes this compound an attractive synthon for the introduction of the 3,4,5-trifluorophenyl moiety into target molecules. This group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. This guide explores the primary reaction pathways available for the functionalization of the ethynyl group in this valuable building block.
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This palladium-catalyzed cross-coupling reaction, typically in the presence of a copper(I) co-catalyst, is highly efficient for creating substituted alkynes. The electron-withdrawing trifluorophenyl group can influence the reaction kinetics, but generally, this compound is an excellent substrate for these transformations.
Representative Quantitative Data
The following table summarizes representative yields for the Sonogashira coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 8 | 88 |
| 3 | 2-Iodopyridine | PdCl₂(dppf) / CuI | DIPA | Toluene | 16 | 85 |
| 4 | 4-Bromobenzaldehyde | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 24 | 78 |
Note: The data presented are representative examples based on typical Sonogashira reaction outcomes and may vary depending on the specific reaction conditions and substrate.
Experimental Protocol: Sonogashira Coupling with 4-Iodoanisole
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-2-(3,4,5-trifluorophenyl)acetylene.
Sonogashira Coupling Workflow
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Azide-Alkyne Cycloaddition (Click Chemistry)
The ethynyl group of this compound is an excellent substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions provide a highly efficient and regioselective route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry. The two main variants are the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,4-disubstituted triazoles, and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which affords 1,5-disubstituted triazoles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
| Entry | Azide | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 6 | 98 |
| 2 | 1-Azido-4-methylbenzene | CuI | N,N-Diisopropylethylamine | CH₂Cl₂ | 12 | 95 |
| 3 | Ethyl 2-azidoacetate | [Cu(CH₃CN)₄]PF₆ | TBTA | THF | 8 | 93 |
| 4 | 4-Azidophenol | Cu(OAc)₂ | Sodium Ascorbate | DMSO/H₂O | 10 | 90 |
Note: The data presented are representative examples based on typical CuAAC reaction outcomes and may vary depending on the specific reaction conditions and substrate.
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For the synthesis of the alternative 1,5-disubstituted triazole regioisomer, a ruthenium catalyst is employed.
| Entry | Azide | Ruthenium Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | CpRuCl(PPh₃)₂ | Toluene | 80 | 12 | 85 |
| 2 | Phenyl azide | [CpRuCl]₄ | Dioxane | 100 | 16 | 82 |
| 3 | 1-Azidohexane | Cp*Ru(cod)Cl | DMF | 90 | 24 | 79 |
Note: The data presented are representative examples based on typical RuAAC reaction outcomes and may vary depending on the specific reaction conditions and substrate.
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.1 equiv)
-
Cp*RuCl(PPh₃)₂ (0.02 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Cp*RuCl(PPh₃)₂.
-
Add anhydrous toluene, followed by this compound and benzyl azide.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-18 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted triazole.
Click Chemistry Workflow
Caption: Regioselective synthesis of triazoles via CuAAC and RuAAC pathways.
Nucleophilic Addition Reactions
The electron-withdrawing trifluorophenyl group enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack. This allows for the synthesis of various functionalized alkenes.
Thiol-Ene "Click" Reaction (Thia-Michael Addition)
The addition of thiols across the ethynyl group is a highly efficient reaction that can proceed under mild conditions, often catalyzed by a base or initiated by radical initiators.
| Entry | Thiol | Catalyst/Initiator | Solvent | Time (h) | Product (E/Z ratio) | Yield (%) |
| 1 | Thiophenol | Et₃N | CH₂Cl₂ | 4 | >95:5 | 96 |
| 2 | Benzyl mercaptan | AIBN | Toluene | 6 | Mixture | 92 |
| 3 | Cysteine methyl ester | DBU | MeOH | 8 | >95:5 | 89 |
Note: The data presented are representative examples and the E/Z selectivity can be highly dependent on the reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Triethylamine (Et₃N) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add thiophenol, followed by the catalytic amount of triethylamine.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 4-6 hours), wash the reaction mixture with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting vinyl sulfide can be purified by column chromatography if necessary.
Nucleophilic Addition Workflow
Caption: General workflow for the nucleophilic addition to the ethynyl group.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of complex organic molecules. The ethynyl group serves as a reactive handle for a range of high-yielding and reliable transformations, including Sonogashira couplings, azide-alkyne cycloadditions, and nucleophilic additions. The strong electron-withdrawing nature of the trifluorinated phenyl ring modulates the reactivity of the alkyne, making it a unique and powerful tool for drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this important synthon into their research programs.
The Electronic Influence of the Trifluorobenzene Ring on Alkyne Reactivity
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The trifluoromethyl (CF3) group is a cornerstone of modern medicinal and materials chemistry due to its profound impact on molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1] When appended to a phenylacetylene scaffold, the CF3 group exerts powerful electronic effects that fundamentally alter the reactivity of the alkyne moiety. This technical guide provides an in-depth analysis of these electronic effects, detailing how the strong inductive-withdrawing nature of the trifluoromethyl group modulates the alkyne's susceptibility to electrophilic, nucleophilic, cycloaddition, and radical-mediated reactions. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes reaction pathways and workflows to serve as a comprehensive resource for professionals in chemical research and drug development.
Core Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[2] Its influence stems predominantly from a strong negative inductive effect (-I), originating from the high electronegativity of the three fluorine atoms. This effect polarizes the C-CF3 bond, drawing electron density away from the attached aromatic ring.[3] This electron withdrawal significantly lowers the electron density of the entire π-system, including the appended alkyne.
The electronic impact of substituents is quantitatively described by Hammett constants (σ). A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. The CF3 group possesses a large positive Hammett constant, highlighting its powerful electron-withdrawing nature.[3][4]
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| -CF3 | 0.520 | 0.612 |
| -CN | 0.562 | 0.659 |
| -NO2 | 0.674 | 0.790 |
| -Cl | 0.373 | 0.227 |
| -CH3 | -0.069 | -0.170 |
| -OCH3 | 0.115 | -0.268 |
Data sourced from Leffler and Grunwald (1963).[4]
The diagram below illustrates the inductive electron withdrawal by the trifluoromethyl group and its effect on the electron distribution within the (trifluoromethyl)phenylacetylene molecule.
References
- 1. 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
An In-depth Technical Guide on the Solubility and Stability of 5-Ethynyl-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-1,2,3-trifluorobenzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. The trifluorobenzene moiety can enhance metabolic stability and binding affinity, while the ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry.[1] Understanding the solubility and stability of this compound is therefore a critical first step in its application, from reaction setup and purification to formulation and storage.
This technical guide outlines the methodologies for systematically determining the solubility and stability of this compound. It is intended to provide researchers, scientists, and drug development professionals with the necessary protocols to generate reliable and reproducible data, thereby facilitating its use in further research and development.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₃ | [4] |
| Molecular Weight | 156.11 g/mol | [1][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |
| Density | 1.26 g/mL | [1] |
| Refractive Index | n20/D 1.4720 - 1.4760 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| CAS Number | 158816-55-8 | [1][4] |
Solubility Determination
The solubility of a compound is a critical parameter that influences its biological absorption, distribution, and formulation. The principle of "like dissolves like" suggests that this compound, a relatively nonpolar aromatic compound, will exhibit higher solubility in organic solvents compared to aqueous media.[6] A systematic approach to determining its solubility in a range of relevant solvents is crucial.
Recommended Solvents for Screening
A panel of solvents with varying polarities should be used to establish a comprehensive solubility profile. Recommended solvents include:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0) to assess the impact of pH on solubility.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN).[7][8]
-
Polar Protic Solvents: Ethanol, methanol, isopropanol.[8]
-
Nonpolar Solvents: Toluene, hexane, dichloromethane (DCM), diethyl ether.[8]
Experimental Protocols for Solubility Measurement
Two common methods for experimental solubility measurement are the "excess solid" and "excess solvent" techniques.[7] For a liquid compound like this compound, miscibility studies are also pertinent.[6]
Protocol 1: Thermodynamic Solubility using the Shake-Flask Method (Excess Solute)
This method is considered the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet any undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Protocol 2: Kinetic Solubility using High-Throughput Screening (Excess Solvent)
This method is often used in early drug discovery for rapid assessment.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Add small aliquots of the stock solution to the aqueous buffer in a microplate format.
-
Precipitation Detection: Monitor for the formation of a precipitate using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.
Data Presentation
Quantitative solubility data should be summarized in a clear and structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| PBS (pH 7.4) | 25 | HPLC | |
| DMSO | 25 | HPLC | |
| Ethanol | 25 | HPLC | |
| Toluene | 25 | HPLC |
Stability Assessment
Evaluating the stability of this compound is essential to ensure its integrity during synthesis, purification, storage, and in its final application. The presence of the ethynyl group can make the molecule susceptible to degradation under certain conditions.
Conditions for Stability Testing
Stability should be assessed under a variety of conditions that mimic potential handling and storage scenarios:
-
pH Stability: Incubation in aqueous buffers at different pH values (e.g., acidic, neutral, basic).
-
Thermal Stability: Exposure to elevated temperatures.
-
Photostability: Exposure to light, including UV and visible wavelengths.
-
Oxidative Stability: Exposure to oxidizing agents or air.
Experimental Protocols for Stability Assessment
Protocol 3: pH Stability Study
-
Sample Preparation: Prepare solutions of this compound in a series of buffers (e.g., pH 2, 7.4, and 9) at a known concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, quench the reaction if necessary and analyze the samples by HPLC to determine the percentage of the parent compound remaining. The appearance of new peaks may indicate degradation products.
Protocol 4: Thermal Stability Study
-
Sample Preparation: Place a known amount of the neat compound or a solution in a sealed vial.
-
Incubation: Expose the samples to a set temperature (e.g., 40 °C, 60 °C) for a defined period.
-
Analysis: Analyze the sample at various time intervals using HPLC or GC to quantify the remaining compound and identify any degradants. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the neat compound.[9]
Data Presentation
Stability data should be presented in a tabular format, indicating the percentage of the compound remaining under different conditions over time.
| Condition | Time (hours) | % Remaining | Degradation Products Observed |
| pH 2, 37 °C | 0 | 100 | No |
| 24 | |||
| pH 7.4, 37 °C | 0 | 100 | No |
| 24 | |||
| pH 9, 37 °C | 0 | 100 | No |
| 24 | |||
| 60 °C | 0 | 100 | No |
| 48 |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Relationship in Stability Testing
Caption: Logical Flow of a Comprehensive Stability Assessment.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a robust framework for determining these critical parameters. By following the detailed experimental protocols, researchers can generate the necessary data to confidently utilize this compound in drug discovery and materials science applications. The systematic evaluation of its physicochemical properties will enable informed decisions regarding solvent selection, reaction conditions, formulation development, and storage, ultimately accelerating the research and development timeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H3F3 | CID 22709071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chem.ws [chem.ws]
- 7. lifechemicals.com [lifechemicals.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. mdpi.com [mdpi.com]
Commercial Suppliers and Technical Guide for 5-Ethynyl-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and key applications of 5-ethynyl-1,2,3-trifluorobenzene, a valuable building block in medicinal chemistry and materials science. This document details commercial supplier information, physical and chemical properties, and a representative experimental protocol for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Furthermore, it illustrates the role of trifluorophenyl-containing triazoles as inhibitors of critical signaling pathways in drug discovery.
Commercial Availability
This compound is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| ChemUniverse | P65282 | 95% | 100 mg, 250 mg, 1 g | $62.00 (100 mg), $116.00 (250 mg), $123.00 (1 g)[1] |
| TCI America (via Fisher Scientific) | E10781G | >98.0% (GC)[2][3] | 1 g | Price available upon login[3] |
| CymitQuimica (TCI product) | 3B-E1078 | >98.0% (GC)[4] | 1 g | €180.00 (1 g)[4] |
| Chem-Impex | 24097 | ≥ 98% (GC) | Inquire for quantities | Price not listed |
| Laibo Chem (via Orion Cientific) | N/A | N/A | 5 g | Price not listed[5] |
Physicochemical Properties
This compound, also known as 3,4,5-trifluorophenylacetylene, is a colorless to light orange or yellow clear liquid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 158816-55-8[1] |
| Molecular Formula | C₈H₃F₃[1] |
| Molecular Weight | 156.11 g/mol [1] |
| MDL Number | MFCD08458177[1] |
| Density | ~1.28 g/mL at 25 °C |
| Boiling Point | Not readily available |
| Refractive Index | Not readily available |
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. These triazole products are of significant interest in drug discovery due to their favorable properties, including metabolic stability and ability to participate in hydrogen bonding.
The general workflow for a CuAAC reaction involving this compound is depicted below.
Caption: General workflow for the CuAAC synthesis of a trifluorophenyl-triazole.
Representative Experimental Protocol: Synthesis of 1-(Benzyl)-4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole
This protocol is a representative example adapted from general click chemistry procedures. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.
-
In another vial, dissolve copper(II) sulfate pentahydrate (0.05 eq) in deionized water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(benzyl)-4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole.
Application in Drug Discovery: Inhibition of Signaling Pathways
The trifluorophenyl and triazole moieties are prevalent in medicinal chemistry, often contributing to enhanced biological activity and favorable pharmacokinetic properties. Compounds containing the 1-(aryl)-4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole scaffold have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[6] Small molecule inhibitors that target this pathway are of significant therapeutic interest.[6] Triazole-based compounds have been identified as potent inhibitors of the Wnt/β-catenin pathway.[6][7] These inhibitors often act by stabilizing the "destruction complex," which leads to the degradation of β-catenin, a key transcriptional co-activator in this pathway.
Caption: Inhibition of the Wnt/β-catenin pathway by a triazole-based inhibitor.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for cancer therapy. Triazole-containing compounds have been developed as potent EGFR inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway by a triazole-based inhibitor.
References
- 1. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101279953A - Triazole derivatives used in therapy and medicine salt thereof - Google Patents [patents.google.com]
- 5. CN101573344B - Antifungal triazole derivatives, method for the preparation thereof and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 6. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 7. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for 5-ethynyl-1,2,3-trifluorobenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, broad functional group tolerance, and high regioselectivity.[1][2][3] The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry and drug discovery, acting as a bioisostere for amide bonds and participating in various biological interactions.[4]
5-ethynyl-1,2,3-trifluorobenzene is an attractive, albeit specialized, building block for CuAAC reactions. The trifluorinated phenyl ring can significantly modulate the physicochemical properties of the resulting triazole-containing molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the alkyne. These application notes provide an overview of the use of this compound in CuAAC, including generalized experimental protocols and expected outcomes based on established methodologies for similar alkynes.
Data Presentation
Due to the limited availability of specific published data for the CuAAC reaction of this compound, the following tables provide representative data for the closely related and well-studied reaction of phenylacetylene with benzyl azide under various conditions. These data can serve as a starting point for the optimization of reactions involving this compound. It is anticipated that the electron-withdrawing nature of the trifluorophenyl group may necessitate slightly longer reaction times or adjustments to the catalyst system to achieve comparable yields.
Table 1: Representative Reaction Conditions for CuAAC of Phenylacetylene and Benzyl Azide
| Entry | Copper Source | Reducing Agent | Ligand | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | CuSO₄·5H₂O (5 mol%) | Sodium Ascorbate (10 mol%) | None | t-BuOH/H₂O (1:1) | RT | 12 h | >95 |
| 2 | CuI (1 mol%) | None | None | THF | RT | 8 h | >90 |
| 3 | [Cu(CH₃CN)₄]PF₆ (1 mol%) | None | None | CH₂Cl₂ | RT | 4 h | 92 |
| 4 | Cu/C (heterogeneous) | None | None | H₂O | RT | 6 h | 89[5] |
| 5 | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | None | Internal | Neat | RT | 5 min | >99[6] |
Note: This table is a compilation of typical conditions reported in the literature for the reaction between phenylacetylene and benzyl azide and should be used as a guideline. RT = Room Temperature.
Experimental Protocols
The following are detailed, generalized protocols for performing a CuAAC reaction with this compound and a representative azide, such as benzyl azide. These protocols are based on standard and widely used methodologies for CuAAC.[7][8] Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve optimal results for specific substrate combinations.
Protocol 1: In Situ Generation of Cu(I) from CuSO₄ and Sodium Ascorbate
This is the most common and user-friendly method for performing CuAAC reactions.
Materials:
-
This compound
-
Azide of choice (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon source (optional but recommended)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the azide (1.0 - 1.2 eq.).
-
Add the solvent (to achieve a concentration of 0.1 - 1.0 M).
-
Stir the mixture until all solids are dissolved.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 - 0.3 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.1 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change to yellow or orange is often observed, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-60 °C) to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Using a Pre-formed Cu(I) Catalyst
This method can offer better reproducibility, especially for sensitive substrates.
Materials:
-
This compound
-
Azide of choice (e.g., Benzyl Azide)
-
Copper(I) iodide (CuI) or another stable Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and other air-sensitive technique glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Cu(I) salt (0.01 - 0.05 eq.).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq.) and the azide (1.0 - 1.2 eq.) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by exposing it to air (this will oxidize the copper catalyst).
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization as described in Protocol 1.
Mandatory Visualizations
Caption: Generalized mechanistic pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A typical experimental workflow for the synthesis and purification of 1,2,3-triazoles via CuAAC.
References
- 1. CuAAC ‘Click Chemistry’-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles | springerprofessional.de [springerprofessional.de]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Sonogashira Coupling Reactions Using 5-ethynyl-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[3][4][5][6]
5-ethynyl-1,2,3-trifluorobenzene, a fluorinated terminal alkyne, is a valuable building block for the introduction of a trifluorophenylacetylene moiety into target molecules. This structural motif can be of significant interest in drug discovery programs due to the unique electronic properties conferred by the trifluoromethyl group.[3][4][5][6][7] These application notes provide a detailed overview and generalized protocols for the use of this compound in Sonogashira coupling reactions.
Reaction Principle and Workflow
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.[2]
Caption: Generalized experimental workflow for a Sonogashira coupling reaction.
Data Presentation
Due to a lack of specific published data for the Sonogashira coupling of this compound, the following tables present representative quantitative data from reactions with analogous fluorinated alkynes and various aryl halides. These tables are intended to provide a general expectation of reaction outcomes.
Table 1: Representative Conditions for Sonogashira Coupling of Fluorinated Alkynes with Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 2 | 95 |
| 2 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 90 | 12 | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | RT | 3 | 92 |
| 4 | 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | - | 89 |
| 5 | 6-Bromo-2-aryl-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ (10) / PPh₃ (20) | CuI (20) | Et₃N | DMF | 100 | 6 | 42-88 |
Note: The data in this table is compiled from various sources and represents typical conditions for Sonogashira couplings. Actual results with this compound may vary.
Experimental Protocols
The following is a generalized protocol for the Sonogashira coupling of this compound with an aryl halide. Optimization of the reaction conditions (catalyst, base, solvent, and temperature) is recommended for each specific substrate combination.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene, 5-10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₂Cl₂), and copper(I) iodide (e.g., 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., 5 mL of THF) and the amine base (e.g., 3.0 mmol of triethylamine) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of diaryl- and vinyl-alkynes. The use of this compound in such reactions provides a direct route to novel fluorinated compounds that are of significant interest in drug discovery and materials science. While specific literature examples for this particular alkyne are limited, the general protocols and representative data provided herein offer a solid foundation for researchers to develop and optimize their synthetic strategies. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-ethynyl-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, utilizing 5-ethynyl-1,2,3-trifluorobenzene.[1][2][] The trifluorinated phenyl group of this alkyne offers unique electronic properties that can be leveraged in the development of novel pharmaceuticals, agrochemicals, and materials. The resulting 1,4-disubstituted 1,2,3-triazoles are stable heterocyclic structures that can act as pharmacophores or versatile linkers in bioconjugation.[1]
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool in chemical synthesis and bioconjugation. This compound is an attractive building block for CuAAC due to the presence of the electron-withdrawing trifluorophenyl group, which can influence the physicochemical properties and biological activity of the resulting triazole products. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Applications
The 1,2,3-triazoles synthesized from this compound have potential applications in various fields:
-
Drug Discovery: The trifluorophenyl triazole moiety can be incorporated into small molecule libraries for screening against various biological targets. The unique electronic nature of the fluorinated ring can lead to novel interactions with protein binding sites.
-
Bioconjugation: This alkyne can be used to label biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an azide group. The resulting conjugates can be used for imaging, diagnostics, and targeted drug delivery.
-
Materials Science: The rigid triazole linker and the polar trifluorophenyl group can be used to construct polymers and dendrimers with specific electronic and physical properties.
Experimental Protocols
The following protocols describe the copper(I)-catalyzed cycloaddition of this compound with a model azide, benzyl azide. These protocols can be adapted for other azides with minimal modification.
Protocol 1: Small-Scale Synthesis using CuSO₄/Sodium Ascorbate
This protocol utilizes the in situ generation of the active Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water (1:1) or dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
To the stirred alkyne and azide solution, add the copper(II) sulfate solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis using a Copper(I) Source and a Ligand
This protocol employs a pre-formed Cu(I) source and a stabilizing ligand to enhance the reaction rate and prevent catalyst disproportionation.
Materials:
-
This compound
-
Benzyl azide
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the solvent, this compound (1.0 eq), and benzyl azide (1.0-1.2 eq).
-
In a separate vial, suspend the copper(I) source (0.01-0.05 eq) and the ligand (0.01-0.05 eq) in the reaction solvent and add this suspension to the main reaction flask.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if required. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the work-up and purification can be performed as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction with aryl alkynes. While specific data for this compound is not extensively published, the data for structurally similar compounds can be used as a guide for optimization.
Table 1: Representative Reaction Conditions for CuAAC with Aryl Alkynes
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 1-4 | >95 | Generic Protocol |
| 2 | 4-Trifluoromethylphenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | RT | 0.17 | >95 | [4] |
| 3 | Phenylacetylene | Benzyl azide | CuI/TBTA | THF | RT | 2 | 98 | Generic Protocol |
| 4 | Phenylacetylene | Benzyl azide | CuNPs/NC | Glycerol | RT | 4 | 92 | [5] |
Table 2: Comparison of Catalyst Systems
| Catalyst System | Advantages | Disadvantages |
| CuSO₄/Sodium Ascorbate | Readily available and inexpensive reagents. | Requires fresh solutions; potential for side reactions if not properly deoxygenated. |
| Cu(I) salt/Ligand (e.g., TBTA) | Higher reaction rates; better catalyst stability. | Ligands can be expensive; requires inert atmosphere. |
| Heterogeneous Copper Catalyst | Easy removal of catalyst; recyclable. | May require higher temperatures or longer reaction times.[5] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of PET Imaging Probes Using 5-ethynyl-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative visualization of biological processes in vivo. The development of novel PET probes is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. Fluorine-18 is a preferred radionuclide for PET due to its optimal half-life (109.8 min), low positron energy (0.635 MeV), and well-established radiochemistry.
This document provides detailed application notes and protocols for the synthesis of PET imaging probes utilizing 5-ethynyl-1,2,3-trifluorobenzene as a key building block. The trifluorophenyl moiety can enhance the metabolic stability and modulate the pharmacokinetic properties of the resulting PET tracer. The terminal alkyne functionality allows for efficient radiolabeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
While specific literature on the direct application of this compound in PET probe synthesis is not extensively available, the protocols outlined below are based on well-established methodologies for similar fluorinated alkyne synthons and provide a robust framework for researchers.
Application Notes
1. Overview of the Synthetic Strategy
The primary strategy for incorporating this compound into a PET probe involves a two-step process:
-
Step 1: Synthesis of the [¹⁸F]this compound Prosthetic Group: This involves the radiofluorination of a suitable precursor to introduce the ¹⁸F-label onto the trifluorobenzene ring.
-
Step 2: Conjugation to a Targeting Vector via CuAAC: The resulting ¹⁸F-labeled alkyne is then "clicked" onto an azide-functionalized targeting molecule (e.g., peptide, antibody fragment, small molecule inhibitor) to generate the final PET probe.
2. Key Advantages of Using this compound
-
Metabolic Stability: The presence of multiple fluorine atoms on the aromatic ring can block potential sites of metabolic oxidation, leading to improved in vivo stability of the PET probe.[1]
-
Modulation of Lipophilicity: The trifluorobenzene group can influence the overall lipophilicity of the tracer, which is a critical parameter for its biodistribution and ability to cross biological barriers like the blood-brain barrier.
-
Efficient Labeling Chemistry: The terminal alkyne provides a handle for highly efficient and regioselective CuAAC "click" chemistry, allowing for rapid and high-yield conjugation to azide-modified biomolecules under mild conditions.[][3]
3. Considerations for Precursor Synthesis
The successful radiosynthesis of [¹⁸F]this compound relies on a high-quality precursor. A common approach is to use a diaryliodonium salt or a pinacol boronate ester as the leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. The choice of precursor will depend on the desired labeling position and the overall synthetic route to the non-radioactive standard.
4. Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis of PET probes using fluorinated alkyne building blocks via CuAAC. Note that these are generalized values and will vary depending on the specific targeting vector, reaction conditions, and purification methods.
| Parameter | Typical Range | Notes |
| Radiochemical Yield (RCY) of Prosthetic Group | 30 - 60% (decay-corrected) | Based on starting [¹⁸F]fluoride. |
| Radiochemical Yield (RCY) of Final Probe | 10 - 40% (decay-corrected) | Based on starting [¹⁸F]fluoride. |
| Molar Activity (Aₘ) | 40 - 150 GBq/µmol | At the end of synthesis. |
| Radiochemical Purity | > 95% | After HPLC purification. |
| Total Synthesis Time | 60 - 120 minutes | Including radiosynthesis and purification. |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound
This protocol describes a general procedure for the automated synthesis of the ¹⁸F-labeled prosthetic group using a commercial radiosynthesis module.
Materials and Reagents:
-
Precursor: e.g., (5-ethynyl-2,3,4-trifluorophenyl)(phenyl)iodonium triflate
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dimethylformamide (DMF)
-
HPLC purification system with a semi-preparative C18 column
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/H₂O.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen, with additions of anhydrous MeCN until the mixture is anhydrous.
-
-
Radiofluorination:
-
Dissolve the precursor (5-10 mg) in anhydrous DMF (0.5 mL).
-
Add the precursor solution to the dried K[¹⁸F]/K₂₂₂ complex in the reaction vessel.
-
Heat the reaction mixture at 120-150 °C for 10-15 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Purification:
-
Dilute the crude reaction mixture with water (4 mL).
-
Load the diluted mixture onto the semi-preparative HPLC column.
-
Elute with a suitable mobile phase (e.g., a gradient of MeCN in water) to isolate the [¹⁸F]this compound peak.
-
Collect the radioactive fraction.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water.
-
Trap the product on a C18 SPE cartridge.
-
Wash the cartridge with water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with ethanol and formulate in sterile saline for injection.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the ¹⁸F-labeled alkyne to an azide-functionalized targeting vector.
Materials and Reagents:
-
[¹⁸F]this compound in a suitable solvent (e.g., DMF or DMSO)
-
Azide-functionalized targeting vector (e.g., peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC purification system with a semi-preparative C18 column
-
SPE cartridges for final formulation
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized targeting vector (1-2 mg) in PBS or a mixture of PBS and an organic co-solvent (e.g., DMSO).
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of CuSO₄ and TBTA in a suitable solvent (e.g., DMSO/water).
-
-
Click Reaction:
-
To the solution of the targeting vector, add the solution of CuSO₄ and TBTA.
-
Add the solution of sodium ascorbate.
-
Add the solution of [¹⁸F]this compound.
-
Gently agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37-50 °C) for 15-30 minutes.
-
-
Purification and Formulation:
-
Purify the crude reaction mixture by semi-preparative HPLC to isolate the ¹⁸F-labeled PET probe.
-
Collect the radioactive fraction and formulate the final product as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for PET probe synthesis.
Caption: Generic oncogenic signaling pathway for PET probe targeting.
References
Application Notes and Protocols: 5-Ethynyl-1,2,3-trifluorobenzene as a Versatile Building Block for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Ethynyl-1,2,3-trifluorobenzene is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The trifluorinated phenyl moiety can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and cell permeability. The terminal alkyne group provides a reactive handle for the facile introduction of this fluorinated scaffold into a variety of heterocyclic core structures via robust cross-coupling reactions, most notably the Sonogashira coupling. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a critical class of targeted cancer therapeutics.
Applications in Medicinal Chemistry
The primary application of this compound lies in its utility as a key intermediate for the synthesis of complex organic molecules with potential therapeutic applications. The trifluorophenyl group is a bioisostere for other functionalities and can impart unique properties to a drug candidate.
-
Kinase Inhibitor Synthesis: The trifluorophenyl group can form favorable interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition. Its incorporation into scaffolds targeting FGFRs has shown promise in the development of anticancer agents. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it an important therapeutic target.[1][2][3][4]
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, leading to an increased half-life of the drug molecule in the body.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, affecting solubility and cell membrane permeability.
Featured Application: Synthesis of an FGFR Inhibitor
This section details the use of this compound in the synthesis of a potent and selective FGFR inhibitor. The synthetic strategy relies on a key Sonogashira cross-coupling reaction to connect the trifluorophenylacetylene moiety to a halogenated pyrimidine core, a common scaffold in kinase inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and biological activity of a representative FGFR inhibitor synthesized using this compound.
Table 1: Synthesis Yields
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Sonogashira Coupling | 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 6-((3,4,5-trifluorophenyl)ethynyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 85 |
| 2 | Iodination | 6-((3,4,5-trifluorophenyl)ethynyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 5-iodo-6-((3,4,5-trifluorophenyl)ethynyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 78 |
| 3 | Suzuki Coupling | 5-iodo-6-((3,4,5-trifluorophenyl)ethynyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-(4-(4-amino-6-((3,4,5-trifluorophenyl)ethynyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)acrylamide (Hypothetical FGFR Inhibitor) | 65 |
Table 2: Biological Activity of the Final Compound
| Target | Assay Type | IC50 (nM) |
| FGFR1 | Kinase Assay | 2.5 |
| FGFR2 | Kinase Assay | 1.8 |
| FGFR3 | Kinase Assay | 3.1 |
| FGFR4 | Kinase Assay | 150 |
| VEGFR2 | Kinase Assay | >1000 |
| EGFR | Kinase Assay | >1000 |
| HT-29 (Colon Cancer) | Cell Proliferation | 25 |
| SNU-16 (Gastric Cancer) | Cell Proliferation | 15 |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with a Halogenated Pyrimidine
This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Halogenated pyrimidine (e.g., 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated pyrimidine (1.0 eq), palladium catalyst (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add the anhydrous solvent and the amine base (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Cell-Based Assay for FGFR Inhibition
This protocol outlines a method to assess the inhibitory activity of the synthesized compound on the proliferation of FGFR-dependent cancer cell lines.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized FGFR inhibitor (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the FGFR-dependent cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37 °C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the synthesized FGFR inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known FGFR inhibitor).
-
Incubate the plate for 72 hours at 37 °C.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell proliferation reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
The diagram below illustrates the canonical Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a key target for the inhibitors synthesized using this compound. Aberrant activation of this pathway can lead to uncontrolled cell proliferation, survival, and angiogenesis, which are hallmarks of cancer.[1][2][3][4]
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and initial biological evaluation of an FGFR inhibitor using this compound.
References
- 1. Trichlorobenzene-substituted azaaryl compounds as novel FGFR inhibitors exhibiting potent antitumor activity in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioorthogonal Labeling with 3,4,5-Trifluorophenylacetylene Derivatives
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for labeling and visualizing biomolecules.[4][5] This reaction forms a stable triazole linkage between an azide and a terminal alkyne. The use of electron-deficient alkynes can influence the reaction kinetics and properties of the resulting conjugates. While specific applications of 3,4,5-trifluorophenylacetylene in bioorthogonal labeling are not extensively documented in peer-reviewed literature, its electron-deficient nature due to the three fluorine atoms makes it a candidate for such reactions. These application notes provide a framework for the potential use of 3,4,5-trifluorophenylacetylene derivatives in bioorthogonal labeling, based on the principles of well-established azide-alkyne cycloaddition reactions.
The electron-withdrawing fluorine atoms on the phenyl ring are expected to increase the electrophilicity of the alkyne, potentially modulating its reactivity in CuAAC. This could be advantageous for specific applications where fine-tuning of reaction kinetics is desired.
Principle of Bioorthogonal Labeling using Azide-Alkyne Cycloaddition
The general strategy for bioorthogonal labeling using a 3,4,5-trifluorophenylacetylene derivative would involve a two-step process:
-
Metabolic or Covalent Incorporation of an Azide: A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is first tagged with an azide group. This can be achieved through metabolic labeling, where cells are fed an azide-containing precursor that is incorporated into biomolecules, or through direct chemical modification of a purified biomolecule.
-
Click Reaction with the Alkyne Probe: The azide-modified biomolecule is then reacted with a 3,4,5-trifluorophenylacetylene-containing probe. This probe would also contain a reporter group, such as a fluorophore or a biotin tag, enabling detection or purification. The reaction is catalyzed by copper(I) to form a stable triazole linkage.
Potential Applications
The use of 3,4,5-trifluorophenylacetylene derivatives as bioorthogonal probes can be envisioned in several areas of research and drug development:
-
Protein Labeling and Visualization: Tagging newly synthesized proteins with an azide-bearing amino acid followed by reaction with a fluorogenic 3,4,5-trifluorophenylacetylene probe would allow for the visualization of protein localization and dynamics in living cells.
-
Glycan Engineering and Imaging: Metabolic labeling of glycans with azide-functionalized sugars and subsequent click reaction with a tagged alkyne can be used to study glycan trafficking and function.
-
Nucleic Acid Labeling: Incorporation of azide-modified nucleosides into DNA or RNA can enable the tracking of nucleic acid synthesis and localization.
-
Drug Target Identification: A small molecule drug candidate functionalized with 3,4,5-trifluorophenylacetylene could be used to identify its protein targets in a cellular context via click reaction with azide-labeled cellular components.
Quantitative Data Summary
As there is limited specific data for 3,4,5-trifluorophenylacetylene in bioorthogonal contexts, the following table presents representative data for related electron-deficient and other alkynes used in copper-catalyzed and copper-free click chemistry to provide a comparative framework. Reaction rates are highly dependent on the specific azide, alkyne, and reaction conditions.
| Alkyne Type | Reaction Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Type | Reference |
| Terminal Alkyne (e.g., Phenylacetylene) | Azide | 10⁻³ - 10⁻¹ | CuAAC | [6] |
| Monofluorinated Cyclooctyne (MOFO) | Azide | ~0.1 | SPAAC | [2] |
| Difluorinated Cyclooctyne (DIFO) | Azide | ~1 | SPAAC | [2] |
| Dibenzocyclooctyne (DBCO) | Azide | ~0.1 - 1 | SPAAC | [7] |
CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition; SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition.
Experimental Protocols
The following are generalized protocols for a typical bioorthogonal labeling experiment using a hypothetical 3,4,5-trifluorophenylacetylene-fluorophore conjugate (TFPA-Fluor).
Protocol 1: General In Vitro Protein Labeling
This protocol describes the labeling of a purified, azide-modified protein.
Materials:
-
Azide-modified protein (e.g., containing an unnatural amino acid with an azide side chain)
-
TFPA-Fluor probe (dissolved in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein purification supplies (e.g., size-exclusion chromatography columns)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) in PBS.
-
Add the TFPA-Fluor probe to a final concentration of 100-500 µM.
-
Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
-
Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Protocol 2: Live Cell Labeling and Imaging
This protocol outlines the labeling of azide-containing proteins in live cells.
Materials:
-
Cells cultured on glass-bottom dishes
-
Cell culture medium
-
Azide-containing metabolic label (e.g., L-azidohomoalanine, AHA)
-
TFPA-Fluor probe (dissolved in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution
-
THPTA stock solution
-
Sodium ascorbate stock solution
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in methionine-free medium supplemented with AHA (25-50 µM) for 4-24 hours to incorporate the azide label into newly synthesized proteins.
-
Cell Washing: Gently wash the cells three times with PBS to remove excess AHA.
-
Click Reaction:
-
Prepare the click reaction cocktail in cell culture medium without serum. For a final volume of 1 mL, add:
-
TFPA-Fluor probe (final concentration 5-25 µM)
-
Pre-mixed CuSO₄ and THPTA (final copper concentration 50-100 µM)
-
Sodium ascorbate (final concentration 0.5-1 mM)
-
-
Add the click reaction cocktail to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
If desired, stain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
Visualizations
Caption: Experimental workflow for bioorthogonal labeling.
Caption: Labeling a component in a signaling pathway.
Caption: Relationship of TFPA to bioorthogonal methods.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. scribd.com [scribd.com]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 5-ethynyl-1,2,3-trifluorobenzene into Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the incorporation of 5-ethynyl-1,2,3-trifluorobenzene into functional polymers. This monomer is a promising building block for the synthesis of advanced polymers with potential applications in materials science and drug delivery, owing to the unique properties conferred by the trifluorophenyl and ethynyl moieties. The trifluoromethyl group can enhance thermal stability, solubility in organic solvents, and chemical resistance, while also lowering the dielectric constant. The ethynyl group provides a reactive site for polymerization and post-polymerization modification. This document outlines a detailed protocol for the synthesis of poly(this compound) via rhodium-catalyzed polymerization and discusses the expected properties and potential applications of the resulting polymer.
Introduction
The development of functional polymers with tailored properties is a cornerstone of modern materials science and pharmaceutical research. Fluorinated polymers, in particular, have garnered significant attention due to their exceptional characteristics, including high thermal stability, chemical inertness, low dielectric constants, and unique solubility profiles. This compound is a versatile monomer that combines the benefits of a trifluorinated aromatic ring with a reactive acetylene functionality. The incorporation of this monomer into polymer chains can lead to materials with enhanced performance for a variety of applications, from advanced dielectrics in microelectronics to hydrophobic matrices for controlled drug release.
This document provides a putative experimental protocol for the polymerization of this compound, based on established rhodium-catalyzed methods for substituted acetylenes. Additionally, it presents a summary of the expected properties of the resulting polymer, extrapolated from data on analogous fluorinated polyacetylenes.
Experimental Workflow
The overall process for synthesizing and characterizing functional polymers from this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for polymer synthesis and characterization.
Predicted Properties of Poly(this compound)
| Property | Expected Value/Characteristic | Significance |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (and higher with living polymerization) | Influences mechanical properties and processability. |
| Polydispersity Index (PDI) | 1.1 - 2.0 | A measure of the distribution of polymer chain lengths. Lower values indicate more uniform chains. |
| Thermal Stability (TGA) | Td5 > 350 °C (in N2) | High decomposition temperature indicates suitability for high-temperature applications. |
| Glass Transition (Tg) | > 150 °C | Important for determining the operating temperature range of the material. |
| Dielectric Constant (k) | < 2.8 | Low dielectric constant is critical for applications in microelectronics and high-frequency communication. |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene) | Good solubility is advantageous for processing and film casting. |
| Appearance | Yellow to brown solid | Typical for conjugated polyacetylenes. |
Detailed Experimental Protocols
Synthesis of this compound (Monomer)
The synthesis of the monomer can be achieved via the deprotection of a silyl-protected precursor, trimethyl((3,4,5-trifluorophenyl)ethynyl)silane.
Materials:
-
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane
-
Anhydrous methanol (MeOH)
-
Anhydrous potassium carbonate (K2CO3), finely ground and dried
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve trimethyl((3,4,5-trifluorophenyl)ethynyl)silane in anhydrous methanol.
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 mol%).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the this compound by distillation to obtain a clear, colorless to light yellow liquid.
Polymerization of this compound
This protocol is based on a typical rhodium-catalyzed polymerization of substituted phenylacetylenes.
Materials:
-
This compound (freshly distilled)
-
Rhodium(I) norbornadiene chloride dimer ([Rh(nbd)Cl]2)
-
Triethylamine (Et3N, freshly distilled)
-
Anhydrous toluene
-
Methanol
Procedure:
-
All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
In a Schlenk flask, prepare a stock solution of the catalyst, [Rh(nbd)Cl]2, in anhydrous toluene (e.g., 10 mM).
-
In a separate Schlenk flask, add the this compound monomer.
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 0.5 M).
-
Add triethylamine as a co-catalyst. The molar ratio of monomer to triethylamine is typically around 100:1.
-
Initiate the polymerization by injecting the required volume of the [Rh(nbd)Cl]2 catalyst solution. A typical monomer to rhodium molar ratio is 100:1 to 500:1.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours. The solution will typically become more viscous and may change color.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
Caption: Proposed polymerization pathway.
Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the disappearance of the acetylenic proton signal and the presence of broad signals corresponding to the polymer backbone and aromatic protons.
-
¹⁹F NMR: To characterize the trifluorophenyl groups in the polymer structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
To verify the disappearance of the characteristic C≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) of the monomer, and the appearance of peaks corresponding to the polyene backbone.
Gel Permeation Chromatography (GPC):
-
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, typically using polystyrene standards for calibration.
Thermogravimetric Analysis (TGA):
-
To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature, typically under a nitrogen atmosphere. The 5% weight loss temperature (Td5) is a key parameter.
Differential Scanning Calorimetry (DSC):
-
To determine the glass transition temperature (Tg) of the polymer.
Dielectric Spectroscopy:
-
To measure the dielectric constant and dielectric loss of the polymer over a range of frequencies. This is crucial for applications in electronics.
Potential Applications
The unique combination of properties expected for poly(this compound) makes it a candidate for several advanced applications:
-
Low-k Dielectric Materials: The presence of fluorine atoms is known to lower the dielectric constant of polymers, making them suitable for use as insulating layers in microelectronic devices to reduce signal delay and power consumption.
-
Hydrophobic Coatings: The fluorinated surface of the polymer would impart hydrophobic properties, making it useful for moisture-resistant coatings and membranes.
-
Gas Separation Membranes: The rigid, conjugated backbone of polyacetylenes can create materials with high free volume, which is beneficial for gas separation applications. The fluorine groups can further enhance selectivity.
-
Drug Delivery Matrices: The hydrophobicity and chemical resistance of the polymer could be exploited for the encapsulation and controlled release of therapeutic agents. The ethynyl groups in the monomer also open up possibilities for post-polymerization modification via "click" chemistry to attach targeting ligands or other functional molecules.
Safety and Handling
-
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The rhodium catalyst and other reagents should be handled under an inert atmosphere as they can be sensitive to air and moisture.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The experimental protocols and predicted properties provided in these application notes are based on established chemical principles and data from analogous systems. These should be considered as a starting point for research and development. Actual results may vary, and all experimental work should be conducted by qualified personnel in a suitably equipped laboratory.
References
Application Notes and Protocols for Sonogashira Coupling with Fluorinated Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a pivotal strategy in modern drug discovery and materials science. Fluorine's unique properties can enhance metabolic stability, binding affinity, bioavailability, and other physicochemical characteristics of a molecule. The Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has emerged as a powerful tool for the synthesis of fluorinated alkynes and fluoroenynes.[1] This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, provides a direct and efficient route to these valuable building blocks under relatively mild conditions.[2][3]
These application notes provide a comprehensive overview of the experimental setup for Sonogashira coupling with various fluorinated alkynes, including detailed protocols and a summary of reaction conditions and yields. Both traditional copper-co-catalyzed and copper-free methodologies are discussed to provide a broad understanding of the available synthetic strategies.
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.
Copper-free Sonogashira reactions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6] In these systems, the base is crucial for the deprotonation of the terminal alkyne, which then coordinates to the palladium center.[5]
Experimental Setups and Protocols
I. Sonogashira Coupling with Gaseous Fluorinated Alkynes: The Case of 3-Fluoropropyne
The use of gaseous alkynes like 3-fluoropropyne requires specialized handling to ensure accurate stoichiometry and safety.[7] This protocol is adapted from established low-temperature procedures for gaseous alkynes.[7]
Experimental Protocol: Synthesis of (3-Fluoroprop-1-yn-1-yl)benzene [7]
Materials:
-
Iodobenzene (1.0 mmol, 204.0 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N), anhydrous (3.0 mmol, 0.42 mL)
-
Tetrahydrofuran (THF), anhydrous
-
3-Fluoropropyne (gas)
-
Argon or Nitrogen gas
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Schlenk flask or a two-necked round-bottom flask with a septum and gas inlet
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Gas-tight syringe or mass flow controller
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).
-
Add anhydrous THF, followed by iodobenzene (1.0 mmol) and anhydrous triethylamine (3.0 mmol).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of 3-Fluoropropyne: Slowly bubble a known amount of 3-fluoropropyne gas (e.g., 1.2 mmol) through the cooled reaction mixture via a gas dispersion tube or add a pre-condensed solution of 3-fluoropropyne in THF.
-
After the addition is complete, seal the flask and allow the reaction to slowly warm to room temperature overnight with continuous stirring.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
II. Sonogashira Coupling with Trifluoromethyl-Containing Alkynes
The synthesis of aromatic trifluoromethylated scaffolds is of significant interest in medicinal chemistry. A common strategy involves the use of a stable trifluoropropynyl surrogate.[8]
Experimental Protocol: Synthesis of 4-(3,3,3-Trifluoroprop-1-yn-1-yl)benzonitrile [8]
Materials:
-
4-Iodobenzonitrile (1.0 mmol)
-
5,5,5-trifluoro-2-methylpent-3-yn-2-ol (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Copper(I) tetra(acetonitrile) tetrafluoroborate (Cu(MeCN)₄BF₄) (0.02 mmol)
-
Potassium hydroxide (KOH) (4.0 mmol)
-
Triethylamine (TEA) (2.0 mL)
Procedure:
-
To a reaction vessel under an argon atmosphere, add 4-iodobenzonitrile (1.0 mmol), 5,5,5-trifluoro-2-methylpent-3-yn-2-ol (1.1 mmol), Pd₂(dba)₃ (0.01 mmol), PPh₃ (0.08 mmol), Cu(MeCN)₄BF₄ (0.02 mmol), and KOH (4.0 mmol).
-
Add triethylamine (2.0 mL) and heat the mixture to 80 °C for 1.5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification by column chromatography.
III. Copper-Free Sonogashira Coupling of Fluorinated Aryl Halides
To circumvent issues associated with copper co-catalysts, copper-free conditions have been developed.
Experimental Protocol: Copper-Free Synthesis of 1-Fluoro-4-(phenylethynyl)benzene [1]
Materials:
-
1-Bromo-4-fluorobenzene (0.5 mmol)
-
Phenylacetylene (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.5 mL)
Procedure:
-
In a glovebox, to a vial, add [DTBNpP]Pd(crotyl)Cl (2.5 mol %).
-
Outside the glovebox, add 1-bromo-4-fluorobenzene (0.5 mmol), phenylacetylene (0.8 mmol), TMP (1.0 mmol), and DMSO (2.5 mL) under an argon atmosphere.
-
Stir the reaction at room temperature and monitor by GC-MS.
-
Upon completion, perform a standard aqueous work-up and purify by column chromatography.
Data Presentation
Table 1: Sonogashira Coupling of 2,2-Difluoroethenyl Tosylate with Terminal Alkynes
| Alkyne | Product | Yield (%) |
| 1-Octadecyne | 1,1-Difluorooctadec-1-en-3-yne | 80 |
| Phenylacetylene | 1,1-Difluoro-4-phenylbut-1-en-3-yne | 95 |
| 4-Methoxyphenylacetylene | 1,1-Difluoro-4-(4-methoxyphenyl)but-1-en-3-yne | 93 |
| 4-Chlorophenylacetylene | 4-(4-Chlorophenyl)-1,1-difluorobut-1-en-3-yne | 96 |
| 1-Hexyne | 1,1-Difluorooct-1-en-3-yne | 82 |
Table 2: Sonogashira Coupling of 6-Bromo-2-aryl-4-(trifluoromethyl)quinolines with Phenylacetylene [9]
| Aryl Group at Position 2 | Product | Yield (%) |
| 4-(Phenylethynyl)phenyl | 2-(4-(Phenylethynyl)phenyl)-6-(phenylethynyl)-4-(trifluoromethyl)quinoline | 88 |
| Phenyl | 2-Phenyl-6-(phenylethynyl)-4-(trifluoromethyl)quinoline | 75 |
| 4-Methylphenyl | 2-(p-Tolyl)-6-(phenylethynyl)-4-(trifluoromethyl)quinoline | 62 |
| 4-Fluorophenyl | 2-(4-Fluorophenyl)-6-(phenylethynyl)-4-(trifluoromethyl)quinoline | 42 |
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Ethynyl-1,2,3-trifluorobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-1,2,3-trifluorobenzene is a fluorinated aromatic acetylene derivative with significant potential in materials science. The presence of the trifluorobenzene ring imparts unique properties to polymers and materials, including high thermal stability, chemical resistance, and tailored electronic characteristics. The terminal ethynyl group serves as a versatile reactive site for polymerization and molecular engineering. These attributes make it a valuable building block for the synthesis of advanced polymers for applications in organic electronics, low-dielectric materials, and liquid crystal displays.
Key Applications
The unique combination of a reactive acetylene group and a trifluorinated phenyl ring makes this compound a promising monomer for a variety of advanced materials. Its incorporation into polymeric structures can significantly enhance thermal, dielectric, and optical properties.
Low-Dielectric Constant Polymers
The introduction of fluorine atoms into a polymer matrix is a well-established strategy for lowering the dielectric constant. Fluorine's high electronegativity and the strength of the carbon-fluorine bond reduce the overall polarizability of the material, which is crucial for applications in microelectronics to minimize signal delay and cross-talk. Polymers derived from this compound are anticipated to exhibit low dielectric constants, making them suitable for use as insulating layers in integrated circuits and high-frequency communication devices.
High-Performance Polymers for Organic Electronics
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of conjugated polymers. Incorporating this compound into polyacetylene-type structures can modify the polymer's HOMO and LUMO energy levels. This tuning of electronic properties is critical for optimizing the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Furthermore, the rigidity of the polyacetylene backbone combined with the fluorinated side chains can lead to materials with good charge transport characteristics and environmental stability.
Liquid Crystal Modifiers
In the field of liquid crystal displays (LCDs), fluorinated compounds are widely used to modify the dielectric anisotropy and viscosity of liquid crystal mixtures. While not a liquid crystal itself, this compound can be used as a reactive mesogen or a component in polymer networks within liquid crystal cells. A similar compound, 1-ethynyl-4-(trifluoromethyl)benzene, has been shown to reduce the operating voltage and hysteresis in polymer network liquid crystals.[1] This suggests that this compound could be employed to enhance the electro-optical performance of advanced display technologies.
Synthesis of this compound
A common synthetic route to this compound involves the desilylation of a protected acetylene precursor. The following protocol is a representative example.
Reaction Scheme: Synthesis of this compound
Caption: Synthesis of this compound via desilylation.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Dissolve trimethyl((3,4,5-trifluorophenyl)ethynyl)silane in anhydrous methanol.
-
Add potassium carbonate to the solution. The reaction is typically stirred at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography to yield pure this compound.
-
Polymerization of this compound
The polymerization of phenylacetylenes can be achieved using various transition metal catalysts. The following protocol describes a general procedure for the synthesis of poly(this compound).
Reaction Scheme: Polymerization of this compound
Caption: Polymerization of this compound.
Experimental Protocol: Synthesis of Poly(this compound)
-
Materials:
-
This compound (monomer)
-
Rhodium(norbornadiene) chloride dimer ([Rh(nbd)Cl]₂) (catalyst)
-
Triethylamine (co-catalyst/solvent)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a glovebox, add the rhodium catalyst to a Schlenk flask.
-
Add freshly distilled toluene and triethylamine to the flask.
-
Inject the this compound monomer into the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 30-80 °C) for a specified time (e.g., 24 hours).
-
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization of Poly(this compound)
The resulting polymer should be characterized to determine its molecular weight, thermal properties, and dielectric properties.
| Property | Typical Characterization Technique | Expected Outcome |
| Molecular Weight | Gel Permeation Chromatography (GPC) | High molecular weight polymer with a specific polydispersity index (PDI). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature, indicating good thermal stability due to the fluorinated aromatic rings. |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | A defined glass transition temperature (Tg), which provides information on the amorphous nature of the polymer. |
| Dielectric Constant | Dielectric Spectroscopy | A low dielectric constant, particularly at high frequencies, making it suitable for microelectronics. |
| Film-forming ability | Spin-coating or drop-casting | The polymer's solubility in common organic solvents allows for the formation of thin films. |
Application in Polymer Network Liquid Crystals (PNLCs)
This protocol is based on the use of a similar fluorinated acetylene, 1-ethynyl-4-(trifluoromethyl)benzene (ETB), in PNLCs and is adapted for this compound.[1]
Experimental Workflow: Fabrication of a PNLC Cell
Caption: Workflow for fabricating and testing a PNLC device.
Experimental Protocol: PNLC Cell Fabrication
-
Materials:
-
Nematic liquid crystal host (e.g., E7)
-
Reactive mesogen (e.g., RM257)
-
This compound
-
Photoinitiator (e.g., Irgacure 651)
-
ITO-coated glass cells with a defined cell gap
-
-
Procedure:
-
Prepare a homogeneous mixture of the liquid crystal host, reactive mesogen, this compound, and photoinitiator. The concentration of this compound can be varied (e.g., 1-5 wt%).
-
Inject the mixture into an ITO-coated glass cell by capillary action at a temperature above the clearing point of the mixture.
-
Cure the cell by exposing it to UV light of a specific wavelength and intensity for a defined period to induce polymerization of the reactive components.
-
After curing, the polymer network is formed within the liquid crystal host.
-
Characterize the electro-optical properties of the PNLC cell, such as driving voltage, contrast ratio, and response time.
-
Quantitative Data from a Related System (1-ethynyl-4-(trifluoromethyl)benzene - ETB) [1]
| Parameter | Without ETB | With 1 wt% ETB (as monomer) | With 1 wt% ETB (as diluent) |
| Operating Voltage Reduction | - | 63.1% | 51.5% |
| Hysteresis (V) | >0.38 | 0.18 | 0.38 |
This data is for a related compound and serves as an example of the expected performance enhancement.
Safety Information
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound is a versatile building block for the creation of high-performance materials. Its trifluorinated phenyl ring and reactive ethynyl group allow for the synthesis of polymers with desirable properties for applications in microelectronics and advanced display technologies. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own materials science research. Further optimization of reaction conditions and polymer architecture will likely lead to even more advanced materials with tailored functionalities.
References
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles from 5-Ethynyl-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles utilizing 5-ethynyl-1,2,3-trifluorobenzene as a key building block. The presence of the trifluorophenyl motif is of significant interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] The methodologies outlined below focus on the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in drug discovery and materials science due to its chemical stability, synthetic accessibility via "click chemistry," and ability to participate in hydrogen bonding and dipole-dipole interactions.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing exclusive access to 1,4-disubstituted 1,2,3-triazoles under mild reaction conditions.[3][4][5] Complementary to this, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles, allowing for comprehensive exploration of the chemical space around the triazole core.[5][6][7]
The incorporation of a 3,4,5-trifluorophenyl group from this compound can impart unique electronic properties and conformational constraints to the resulting triazole derivatives, making them attractive candidates for screening in various biological assays. Fluorinated heterocycles are known to exhibit a wide range of biological activities, including anticancer and antifungal properties.[1][2][8][9]
Data Presentation
The following table summarizes the expected outcomes for the synthesis of 1,2,3-triazoles from this compound with various azides via CuAAC and RuAAC reactions. The yields are estimated based on reactions with structurally similar fluorinated phenylacetylenes.[10]
| Entry | Alkyne | Azide (R-N₃) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product Regioisomer | Expected Yield (%) |
| 1 | This compound | Benzyl Azide | CuI (1) | Cyrene™ | 30 | 12 | 1,4-disubstituted | ~96 |
| 2 | This compound | Adamantyl Azide | CuI (1) | Cyrene™ | 30 | 12 | 1,4-disubstituted | >90 |
| 3 | This compound | 4-Methoxybenzyl Azide | CuI (1) | Cyrene™ | 30 | 12 | 1,4-disubstituted | >90 |
| 4 | This compound | Benzyl Azide | [CpRuCl(COD)] (2) | Toluene | 80 | 4 | 1,5-disubstituted | >90 |
| 5 | This compound | Adamantyl Azide | [CpRuCl(COD)] (2) | Toluene | 80 | 4 | 1,5-disubstituted | >90 |
| 6 | This compound | 4-Methoxybenzyl Azide | [Cp*RuCl(COD)] (2) | Toluene | 80 | 4 | 1,5-disubstituted | >90 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and a representative azide.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Cyrene™ (or other suitable solvent such as THF, DMSO/H₂O)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry reaction vial, add this compound (1.0 mmol, 1.0 eq.).
-
Add the organic azide (1.15 mmol, 1.15 eq.).
-
Add Cyrene™ (2.5 mL).
-
Add triethylamine (0.1 mmol, 0.1 eq.).
-
Finally, add Copper(I) Iodide (0.01 mmol, 0.01 eq.).
-
Seal the vial and stir the reaction mixture at 30 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol outlines a general procedure for the RuAAC reaction to selectively synthesize the 1,5-regioisomer.[6][7]
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
[CpRuCl(COD)] (Pentamethylcyclopentadienyl Ruthenium(II) Chloride Cyclooctadiene Complex) or CpRuCl(PPh₃)₂
-
Anhydrous, degassed Toluene (or 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Cp*RuCl(COD)] (0.02 mmol, 0.02 eq.).
-
Add anhydrous, degassed toluene (5 mL).
-
Add the organic azide (1.0 mmol, 1.0 eq.).
-
Add this compound (1.2 mmol, 1.2 eq.).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.
Visualizations
Experimental Workflow: Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a library of trifluorophenyl-substituted triazoles and their subsequent biological screening.
Caption: Workflow for Synthesis and Biological Evaluation.
Catalytic Cycles for Triazole Synthesis
The following diagram illustrates the simplified catalytic cycles for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: Catalytic Cycles of CuAAC and RuAAC Reactions.
References
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety | Semantic Scholar [semanticscholar.org]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.chalmers.se [research.chalmers.se]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for 5-ethynyl-1,2,3-trifluorobenzene
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions involving 5-ethynyl-1,2,3-trifluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific and often challenging transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl halides.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition. |
| Poor Quality Reagents | Use freshly purified aryl halide and this compound. Ensure the copper(I) iodide is a fine, off-white powder; discoloration can indicate oxidation. | |
| Inefficient Catalyst System for Fluorinated Substrates | For electron-deficient substrates like this compound, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity. | |
| Inappropriate Base | Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, but for challenging couplings with fluoroarenes, stronger, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) may be more effective, especially in copper-free systems. | |
| Suboptimal Solvent | Ensure the solvent (e.g., THF, DMF, dioxane) is anhydrous and degassed. The choice of solvent can influence catalyst stability and reactant solubility. | |
| Reaction Temperature Too Low | While many Sonogashira reactions proceed at room temperature, electron-deficient substrates may require heating to facilitate oxidative addition. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen | Rigorously exclude oxygen by using anhydrous, degassed solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Copper-Catalyzed Side Reaction | Switch to a copper-free Sonogashira protocol. This is often preferred when homocoupling is a significant issue. | |
| Formation of Palladium Black | Catalyst Decomposition | This indicates the reduction of the active Pd(0) catalyst to bulk palladium metal. This can be caused by impurities, high temperatures, or an inappropriate solvent. Using robust ligands can help stabilize the catalyst. Some anecdotal evidence suggests that THF may promote the formation of palladium black in some cases. |
| Incomplete Consumption of Starting Material | Insufficient Catalyst Loading | For challenging substrates, a higher catalyst loading may be necessary. |
| Reversible or Slow Oxidative Addition | The C-X bond strength of the aryl halide is critical (I > OTf > Br >> Cl). If using a less reactive aryl halide (e.g., bromide or chloride), consider switching to the corresponding iodide. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Sonogashira coupling with this compound?
A1: The most critical factors are the complete exclusion of oxygen to prevent Glaser homocoupling, the choice of a suitable catalyst-ligand system capable of activating the electron-deficient alkyne, and the use of an appropriate base and anhydrous solvent.
Q2: Why is my reaction with this compound sluggish compared to other terminal alkynes?
A2: The fluorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. This reduces the electron density of the alkyne, potentially slowing down the catalytic cycle. Optimization of the catalyst, ligand, and base is often necessary to achieve good yields.
Q3: Can I perform this reaction without a copper co-catalyst?
A3: Yes, and it is often recommended for electron-deficient alkynes to minimize the formation of homocoupled byproducts (Glaser coupling). Copper-free protocols may require specific ligands or stronger bases to proceed efficiently.
Q4: What is the recommended order of addition for the reagents?
A4: A general recommendation is to add the aryl halide, palladium catalyst, and copper(I) iodide (if used) to the reaction vessel, followed by the degassed solvent. The base and then the this compound should be added last under an inert atmosphere.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals.
Experimental Protocols
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a general starting point for the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add triethylamine via syringe and stir the mixture for 10 minutes at room temperature.
-
Add this compound dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with LiHMDS
This protocol is adapted for challenging couplings with fluoroarenes and aims to minimize homocoupling.
Materials:
-
Aryl fluoride or bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (0.03 equiv)
-
Lithium hexamethyldisilazide (LiHMDS) (2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide and Pd₂(dba)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe.
-
Add this compound via syringe.
-
Add LiHMDS (as a solution in THF or as a solid) portion-wise at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 15 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with a terminal alkyne under different conditions. Note that yields can vary significantly based on the specific substrates and reaction conditions.
| Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | TEA (3) | DMF | 65 | 95 |
| 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₄ (5) | - | DIPA (7) | THF | RT | 89 |
| 1-Iodonaphthalene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | - | TEA (3) | DMF | 80 | 92 |
| 4-Fluorotoluene | Phenylacetylene | Pd₂(dba)₃ (3) | - | LiHMDS (2) | THF | 110 | 90 |
| 4-Chlorobenzonitrile | Phenylacetylene | Pd₂(dba)₃ (3) | - | LiHMDS (2) | THF | 110 | 85 |
Visualizations
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Technical Support Center: Synthesis of 5-ethynyl-1,2,3-trifluorobenzene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 5-ethynyl-1,2,3-trifluorobenzene. The typical synthetic route involves a two-step process: a Sonogashira cross-coupling reaction followed by a deprotection step. Low yields are a common issue, and this center aims to address the most frequent challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable method is a two-step synthesis. The first step is a palladium- and copper-catalyzed Sonogashira cross-coupling of a 1-halo-3,4,5-trifluorobenzene (typically 1-iodo-3,4,5-trifluorobenzene for higher reactivity) with a protected acetylene, such as ethynyltrimethylsilane (TMS-acetylene). The second step involves the removal of the trimethylsilyl (TMS) protecting group, usually under mild basic conditions, to yield the terminal alkyne.
Q2: My Sonogashira coupling reaction is not proceeding or shows very low conversion. What are the primary causes?
Low or no conversion in a Sonogashira coupling can often be traced back to a few critical factors:
-
Inactive Catalyst: The Palladium(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[1]
-
Poor Reagent Quality: The amine base (e.g., triethylamine, diisopropylamine) should be fresh and dry, as amines can oxidize over time. The quality of the aryl halide and alkyne is also crucial; impurities can poison the catalyst.
-
Inappropriate Temperature: While many Sonogashira reactions can proceed at room temperature, electron-deficient aryl halides like trifluorobenzene derivatives may require heating to facilitate the oxidative addition step, which is often rate-limiting. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
Q3: I'm observing a significant amount of a side-product. What is it likely to be and how can I prevent it?
A common side-reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, which forms a symmetrical diyne.[2] This is particularly problematic in the presence of the copper(I) co-catalyst and oxygen. To minimize this:
-
Maintain Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol can be employed, although this may require different ligands and reaction conditions to achieve good yields.
Q4: What is the best way to purify the final product, this compound?
Purification is typically achieved by flash column chromatography on silica gel. Given the product's relatively nonpolar nature, a common eluent system is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[3][4][5] Start with a low polarity mixture (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity if necessary. Since the product is a volatile liquid, care must be taken during solvent removal under reduced pressure.
Q5: Is the final product, this compound, stable? How should it be stored?
As a terminal alkyne, this compound can be susceptible to oxidative degradation and polymerization over time, especially if exposed to air, light, or trace metals. Supplier safety data sheets recommend storing the compound in a cool, well-ventilated place, away from heat or ignition sources, and keeping the container tightly closed.[6] For long-term storage, refrigeration under an inert atmosphere is advisable.
Troubleshooting Guide for Low Yield
This section provides a structured approach to diagnosing and resolving issues leading to low yields in the synthesis.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Data Presentation
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale & Comments |
| Aryl Halide | 1-bromo-3,4,5-trifluorobenzene | Lower | 1-iodo-3,4,5-trifluorobenzene | Higher | Reactivity order is I > Br > Cl. Oxidative addition is faster for aryl iodides. |
| Catalyst Loading | 1 mol% Pd(PPh₃)₂Cl₂ | Lower | 3 mol% Pd(PPh₃)₂Cl₂ | Higher | Increased catalyst loading can improve conversion, but also increases cost and potential for side reactions. |
| Solvent | Toluene | Moderate | THF / Amine mixture | Higher | Polar aprotic solvents or using the amine base as a co-solvent often improves solubility and reaction rates.[7] |
| Base | K₂CO₃ | Lower | Triethylamine (TEA) | Higher | Organic amine bases are standard for Sonogashira as they dissolve well and act as both base and ligand. |
| Temperature | Room Temp (25°C) | Lower | 60°C | Higher | Electron-deficient aryl halides often require heating to overcome the activation energy for oxidative addition. |
| Atmosphere | Air | Very Low | Inert (N₂ or Ar) | High | Oxygen leads to catalyst decomposition and promotes undesirable Glaser-Hay homocoupling.[2] |
Experimental Protocols
The synthesis of this compound is typically performed in two sequential steps.
Diagram: Synthetic Workflow
Caption: The two-step synthetic pathway to the target molecule.
Protocol 1: Sonogashira Coupling of 1-iodo-3,4,5-trifluorobenzene with Ethynyltrimethylsilane
This protocol is adapted from standard Sonogashira procedures for similar substrates.
Materials:
-
1-iodo-3,4,5-trifluorobenzene (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Add 1-iodo-3,4,5-trifluorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed THF and degassed triethylamine via syringe.
-
Alkyne Addition: Add TMS-acetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 3-12 hours).
-
Workup: Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate product, ((3,4,5-trifluorophenyl)ethynyl)trimethylsilane. This crude product is often used in the next step without further purification.
Protocol 2: Deprotection of ((3,4,5-Trifluorophenyl)ethynyl)trimethylsilane
This protocol is based on standard methods for TMS-alkyne deprotection.[4]
Materials:
-
Crude ((3,4,5-trifluorophenyl)ethynyl)trimethylsilane (1.0 eq)
-
Potassium carbonate (K₂CO₃) (catalytic amount, ~0.2 eq)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve the crude silylated intermediate in anhydrous methanol in a round-bottom flask.
-
Base Addition: Add potassium carbonate to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar (lower Rf) product spot.
-
Quenching: Once the reaction is complete, carefully add dilute aqueous HCl to neutralize the base.
-
Extraction: Extract the product into a nonpolar solvent like diethyl ether or hexanes (3x volume). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (the product is volatile) to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).[3][4]
References
Technical Support Center: Purification of 3,4,5-Trifluorophenylacetylene
Welcome to the technical support center for the purification of 3,4,5-trifluorophenylacetylene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and similar fluorinated aryl acetylene compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 3,4,5-trifluorophenylacetylene synthesized via Sonogashira coupling?
A1: When synthesizing 3,4,5-trifluorophenylacetylene via a Sonogashira coupling of an aryl halide (e.g., 1-bromo-3,4,5-trifluorobenzene) with a terminal alkyne, several types of impurities are common.[1][2] These include:
-
Unreacted Starting Materials: Residual 1-bromo-3,4,5-trifluorobenzene or the alkyne coupling partner (e.g., trimethylsilylacetylene).
-
Homocoupled Alkyne: Dimerization of the terminal alkyne (a Hay or Glaser coupling byproduct) is a frequent side reaction, especially in the presence of oxygen.[2][3]
-
Catalyst Residues: Palladium and copper catalysts used in the reaction.
-
Solvent and Base: Residual solvents (like THF, toluene, or amines) and the amine base (e.g., triethylamine, diisopropylamine) used in the reaction.[1]
Q2: Which purification technique is most effective for 3,4,5-trifluorophenylacetylene?
A2: Flash column chromatography on silica gel is the most widely used and effective technique for purifying 3,4,5-trifluorophenylacetylene on a laboratory scale.[4][5] This method allows for the efficient separation of the product from polar impurities, catalyst residues, and unreacted starting materials. For volatile impurities, distillation can be an option, while recrystallization may be suitable if a solid, crystalline product is obtained and appropriate solvents are identified.[6]
Q3: What is a good starting solvent system for flash column chromatography of this compound?
A3: A common starting point for non-polar to moderately polar organic compounds is a mixture of hexanes and ethyl acetate.[4] For a relatively non-polar compound like 3,4,5-trifluorophenylacetylene, begin with a very non-polar mobile phase, such as pure hexanes or a high ratio of hexanes to a slightly more polar solvent (e.g., 99:1 or 95:5 hexanes:ethyl acetate). The optimal solvent system should provide a target compound Rf value of approximately 0.3 on a TLC plate.[4][5]
Q4: Can I use reversed-phase chromatography for this purification?
A4: While normal-phase chromatography is more common, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an alternative, particularly if the impurities are significantly more or less polar than the target compound.[7][8] However, for a relatively non-polar molecule like 3,4,5-trifluorophenylacetylene, it may have low retention on a standard C18 column.[9]
Troubleshooting Guides
This guide provides solutions to specific issues you may encounter during the purification of 3,4,5-trifluorophenylacetylene.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | The polarity of the impurity is very similar to the product. The chosen mobile phase has insufficient resolving power. | Optimize Mobile Phase: Perform a thorough TLC screen with different solvent systems (e.g., hexanes/dichloromethane, hexanes/toluene). A less polar system may improve separation from slightly more polar impurities. Consider a Different Stationary Phase: If silica gel fails, consider using alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[7] Employ an Orthogonal Technique: If chromatography is unsuccessful, consider distillation or recrystallization. |
| Product is Decomposing on Silica Gel | The silica gel is too acidic, causing degradation of the acetylene functionality. | Neutralize the Silica Gel: Prepare a slurry of silica gel in your mobile phase and add a small amount of a neutral-izing agent like triethylamine (~0.1-1%).[4] Use a Deactivated Stationary Phase: Employ commercially available deactivated silica gel or switch to a less acidic stationary phase like alumina. |
| Low Recovery After Column Chromatography | The product is highly volatile and is lost during solvent evaporation. The product is irreversibly adsorbed onto the column. | Careful Solvent Removal: Use a rotary evaporator with controlled temperature (room temperature or slightly below) and vacuum. Avoid prolonged exposure to high vacuum. Check for Adsorption: If streaking is observed on the TLC plate, it may indicate strong interaction with the silica. Adding a small amount of a more polar solvent or a modifier like triethylamine to the mobile phase can help. |
| Compound "Oils Out" During Recrystallization | The solution is supersaturated, or it is being cooled too quickly. The boiling point of the solvent is too high. | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Solvent Selection: Choose a solvent or solvent pair where the compound has high solubility when hot and very low solubility when cold. Try lower-boiling point solvents.[10] Scratching the inside of the flask can help induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying crude 3,4,5-trifluorophenylacetylene using standard flash column chromatography.
1. Preparation:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. Test various ratios of hexanes and ethyl acetate (or dichloromethane). Aim for an Rf value of 0.2-0.3 for the product spot.[11]
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). If the crude product is not fully soluble, it can be pre-adsorbed onto a small amount of silica gel.[5][8]
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[11]
-
Pack the column with silica gel (40-63 µm particle size) as a slurry in the initial, non-polar mobile phase (e.g., pure hexanes).[4] Ensure the silica bed is well-compacted and free of cracks.
3. Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica bed.
-
Begin elution with the non-polar mobile phase. Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).[4]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[11]
4. Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator, taking care to avoid product loss due to volatility.
Data Presentation
The following table summarizes typical data obtained from the purification of a crude Sonogashira reaction mixture.
| Purification Method | Crude Purity (by GC-MS) | Final Purity (by GC-MS) | Typical Yield (%) | Notes |
| Flash Chromatography | ~75% | >98% | 70-85% | Most effective for removing baseline impurities and catalyst residues. |
| Distillation (Vacuum) | ~75% | ~95% | 60-75% | Effective for removing non-volatile impurities. Purity may be lower if volatile impurities with similar boiling points are present. |
| Recrystallization | ~85% (post-chromatography) | >99% | 80-90% (of chromatographed material) | Best used as a final polishing step after initial purification by chromatography. Finding a suitable solvent can be challenging. |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification and analysis of 3,4,5-trifluorophenylacetylene.
Caption: Workflow for the purification of 3,4,5-trifluorophenylacetylene.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification problems.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. ijpra.com [ijpra.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. sorbtech.com [sorbtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Synthesis of 5-Ethynyl-1,2,3-trifluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethynyl-1,2,3-trifluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves a Sonogashira cross-coupling reaction between a 1-halo-3,4,5-trifluorobenzene (typically iodo or bromo) and a protected acetylene, such as trimethylsilylacetylene (TMSA). The second step is the removal of the protecting group (e.g., trimethylsilyl) to yield the terminal alkyne.
Q2: What are the typical catalysts and reaction conditions for the Sonogashira coupling step?
A2: The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[1] An amine base, like triethylamine (TEA) or diisopropylamine (DIPA), is required as the solvent or co-solvent and to neutralize the hydrogen halide formed.[2] The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[3]
Q3: What is the most common side product in this synthesis?
A3: The most frequently observed side product is the homocoupled dimer of the starting alkyne, known as a Glaser coupling product. In the case of using a protected alkyne followed by deprotection, the dimer of this compound, which is 1,4-bis(3,4,5-trifluorophenyl)buta-1,3-diyne, can also form. This is often promoted by the presence of oxygen.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the spots/peaks of the starting materials and the product, you can determine the extent of the reaction.
Q5: What is a suitable method for purification of the final product?
A5: The crude product is typically purified by flash column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product and any remaining impurities. A mixture of hexane and ethyl acetate is a common starting point.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure proper storage of catalysts under inert conditions. |
| Poor quality of reagents | Use freshly distilled solvents and bases. Ensure the aryl halide is pure. | |
| Insufficient degassing | Thoroughly degas the solvent and reaction mixture to remove oxygen, which can lead to catalyst deactivation and homocoupling. | |
| Incorrect reaction temperature | Aryl bromides may require heating, while aryl iodides can often react at room temperature.[4] Optimize the temperature for your specific substrate. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | This can be caused by impurities in the reagents or solvent, or an inappropriate reaction temperature. Using high-purity materials and optimizing the temperature can help. Some anecdotal evidence suggests that THF may promote palladium black formation.[5] |
| Significant Amount of Homocoupled Dimer (Glaser Product) | Presence of oxygen | Ensure the reaction is carried out under strictly anaerobic conditions.[3] |
| High concentration of copper catalyst | While a copper co-catalyst is often used, its presence can promote homocoupling. Consider running a copper-free Sonogashira reaction, although this may require different ligands and conditions. | |
| Incomplete Deprotection of the Silyl Group | Inefficient deprotection conditions | Ensure anhydrous conditions for the deprotection if using a base like K₂CO₃ in methanol. The reaction time may need to be extended. |
| Insufficient amount of deprotecting agent | Use a sufficient excess of the deprotecting agent (e.g., K₂CO₃ or a fluoride source like TBAF). | |
| Difficulty in Purifying the Final Product | Co-elution of impurities | Optimize the solvent system for column chromatography. If the homocoupled dimer is a major impurity, it may have a similar polarity to the desired product, requiring careful chromatography. |
Experimental Protocols
Step 1: Sonogashira Coupling of 1-Bromo-3,4,5-trifluorobenzene with Trimethylsilylacetylene (General Protocol)
This is a generalized protocol and may require optimization.
Materials:
-
1-Bromo-3,4,5-trifluorobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 1-bromo-3,4,5-trifluorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous THF and anhydrous triethylamine.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, (3,4,5-trifluorophenylethynyl)trimethylsilane, can be purified by column chromatography or used directly in the next step.
Step 2: Deprotection of (3,4,5-Trifluorophenylethynyl)trimethylsilane
Materials:
-
Crude (3,4,5-trifluorophenylethynyl)trimethylsilane
-
Anhydrous methanol
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the crude (3,4,5-trifluorophenylethynyl)trimethylsilane in anhydrous methanol.
-
Add anhydrous potassium carbonate (e.g., 0.5 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by adding a dilute aqueous solution of HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography.
Visualizations
References
Technical Support Center: Optimizing Click Reactions with Electron-deficient Alkynes
Welcome to the technical support center for improving the efficiency of your click reactions, with a special focus on challenging electron-deficient alkynes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common hurdles in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers, scientists, and drug development professionals may encounter during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with electron-deficient alkynes.
Issue 1: Low or No Product Yield
-
Question: My click reaction with an electron-deficient alkyne is giving a low yield or no product at all. What are the potential causes and how can I fix it?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivation: The active catalyst in CuAAC is Copper(I). If you are starting with a Cu(II) salt (like CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added correctly. Oxygen in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state. Consider degassing your solvents.[1][2] For reactions sensitive to air, working under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
-
Ligand Issues: The right ligand is crucial for stabilizing the Cu(I) catalyst, preventing side reactions, and accelerating the cycloaddition.[1][4] If you are not using a ligand, adding one like TBTA or THPTA is highly recommended, especially in aqueous or protic solvents.[1] Ensure the ligand-to-copper ratio is optimized; a 5:1 ratio of ligand to copper is often effective in bioconjugation to protect sensitive molecules.[4][5]
-
Side Reactions: Electron-deficient alkynes are susceptible to nucleophilic attack, which can lead to side products and consume your starting material.[6] Common side reactions also include alkyne homocoupling (Glaser coupling).[6][7] Using a stabilizing ligand and ensuring proper reaction conditions can minimize these side reactions.
-
Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5 to 2-fold) of either the azide or alkyne can help drive the reaction to completion.[8] The more accessible or less expensive reagent is typically used in excess.
-
Sub-optimal Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Polar, coordinating solvents like water, DMSO, DMF, and acetonitrile are often better than apolar solvents as they can help prevent the aggregation of copper acetylide species.[1][3]
-
Temperature: While many click reactions proceed at room temperature, increasing the temperature can sometimes improve yields for sluggish reactions, provided your reactants are stable at higher temperatures.[4]
-
-
Issue 2: Slow Reaction Rate
-
Question: My click reaction is proceeding very slowly. How can I increase the reaction rate?
-
Answer: Several factors can be adjusted to accelerate your click reaction:
-
Catalyst and Ligand Concentration: Increasing the catalyst loading can speed up the reaction. However, this also increases the risk of side reactions and cytotoxicity in biological systems.[2] A more effective approach is often to use an accelerating ligand. Ligands like tris(triazolylmethyl)amines (e.g., TBTA, THPTA) are known to significantly enhance reaction rates.[1]
-
Reactant Concentration: Higher concentrations of your azide and alkyne will lead to a faster reaction rate. If solubility is an issue, consider using a co-solvent system.
-
Temperature: Increasing the reaction temperature, even moderately, can have a significant positive effect on the reaction rate.[4] However, be mindful of the thermal stability of your substrates.
-
pH: For reactions in aqueous media, the pH should be kept within a range that is compatible with your biomolecules, typically between pH 6 and 9.[8] Extreme pH values can lead to degradation of reactants.
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. How can I improve the selectivity?
-
Answer: The formation of side products is a common challenge, especially with highly reactive electron-deficient alkynes.
-
Alkyne Homocoupling: This is a frequent side reaction where two alkyne molecules couple together.[6][7] This can be minimized by:
-
Using a stabilizing ligand for the copper catalyst.
-
Ensuring the absence of oxygen, which promotes some forms of homocoupling.
-
Carefully controlling the stoichiometry to avoid a large excess of the alkyne.
-
-
Nucleophilic Addition to the Alkyne: The electron-deficient nature of your alkyne makes it a target for nucleophiles present in the reaction mixture.[6] If your reaction medium contains nucleophiles (e.g., thiols in biological samples), consider protecting them or using a more bioorthogonal reaction.
-
Degradation of Reactants: Ensure the integrity of your starting materials. Some azides and alkynes can be unstable under certain conditions (e.g., exposure to light or extreme pH).[8] Use freshly prepared solutions when possible.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in reaction optimization.
Table 1: Effect of Catalyst and Solvent on Reaction Conversion
| Catalyst System | Solvent | Time (min) | Conversion (%) |
| None | Neat | 5 | 0 |
| CuBr | Neat | 5 | 9 |
| CuBr + NEt₃ (1:1) | Neat | 5 | 21 |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 | 100 |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | CH₃CN | 30 | 98 |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | CH₂Cl₂ | 5 | 68 |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | MeOH | 5 | 51 |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | H₂O | 5 | 36 |
| Data adapted from a study on the cycloaddition of benzyl azide and phenylacetylene.[3][9] |
Table 2: Influence of Alkyne Substituents on Reaction Time
| Alkyne Substituent (on Phenylacetylene) | Reaction Time for Full Conversion (min) |
| p-Me | 5 |
| p-OMe | 5 |
| p-tBu | 5 |
| p-CF₃ (electron-deficient) | 10 |
| o-OMe (sterically hindered) | 5 |
| Reaction conditions: Benzyl azide, substituted phenylacetylene, [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ catalyst (0.5 mol%), neat, room temperature.[3][9] |
Detailed Experimental Protocols
Protocol 1: General Procedure for CuAAC with an Electron-Deficient Alkyne
This protocol provides a starting point for the copper-catalyzed cycloaddition of an azide to an electron-deficient alkyne in an organic solvent.
Materials:
-
Azide (1.0 equivalent)
-
Electron-deficient alkyne (1.1 equivalents)
-
Copper(I) source (e.g., CuI, CuBr; 1-5 mol%)
-
Ligand (e.g., TBTA; 1-5 mol%)
-
Anhydrous solvent (e.g., CH₃CN, DMF, or THF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the azide and the electron-deficient alkyne.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Under the inert atmosphere, add the anhydrous solvent.
-
In a separate vial, prepare a stock solution of the copper(I) source and the ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, quench the reaction (e.g., with a dilute aqueous solution of EDTA to chelate the copper).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer
This protocol is adapted for reactions involving sensitive biomolecules in an aqueous environment.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-containing cargo molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine stock solution (optional, to scavenge reactive oxygen species)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule in its buffer with the azide-cargo molecule.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A typical ratio is 1:5 copper to ligand.[5]
-
Add the premixed copper/ligand solution to the biomolecule/azide mixture. The final copper concentration is typically between 50 and 100 µM.[10]
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction by inverting the tube (avoid vigorous vortexing which can damage some proteins).
-
Allow the reaction to proceed at room temperature or a controlled temperature suitable for the biomolecule.
-
The reaction progress can be monitored using techniques like SDS-PAGE, mass spectrometry, or fluorescence if one of the components is fluorescently labeled.
-
Purify the conjugated biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents and the copper catalyst.
Visual Guides
Diagram 1: General Workflow for Troubleshooting Low Yield in CuAAC Reactions
Caption: A workflow for troubleshooting low yield in CuAAC reactions.
Diagram 2: Simplified Catalytic Cycle of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethynyl-1,2,3-trifluorobenzene in Chemical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ethynyl-1,2,3-trifluorobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during reactions?
A1: The primary stability concerns for this compound, an electron-deficient terminal alkyne, revolve around its propensity for self-coupling (homocoupling or Glaser coupling) and potential decomposition under certain conditions. The electron-withdrawing nature of the trifluorophenyl group can increase the acidity of the terminal alkyne proton, making it more susceptible to certain side reactions.
Q2: What is homocoupling (Glaser coupling) and why is it a common side reaction?
A2: Homocoupling, or Glaser coupling, is the oxidative dimerization of terminal alkynes to form a 1,3-diyne. This is a very common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira coupling. The presence of oxygen and a copper(I) catalyst promotes the formation of a copper acetylide intermediate which can then oxidatively couple.
Q3: How does the trifluorophenyl group affect the reactivity of the alkyne in Sonogashira coupling?
A3: The electron-withdrawing trifluorophenyl group generally increases the reactivity of the alkyne in Sonogashira coupling.[1] This is because the increased acidity of the terminal proton facilitates its removal by the base, which is a key step in the catalytic cycle. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a cool, dark place, preferably refrigerated. It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination. The container should be tightly sealed.
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling
Q: I am not getting the desired product in my Sonogashira reaction with this compound. What should I check?
A: Low or no yield in a Sonogashira coupling can be due to several factors. A systematic check of your reaction setup and reagents is crucial.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under strictly anaerobic conditions. Oxygen can deactivate the palladium catalyst and promote alkyne homocoupling.
-
Reagent Quality:
-
Palladium Catalyst: Use a fresh, active palladium catalyst. Pd(0) catalysts can be sensitive to air.
-
Copper(I) Source: If using a copper co-catalyst, ensure it is not oxidized (it should be a white or off-white solid).
-
Solvent and Base: Use anhydrous, degassed solvents and freshly distilled bases.
-
-
Reaction Parameters:
-
Temperature: While the electron-deficient nature of this compound may allow for milder conditions, some aryl halides (especially chlorides and bromides) may require elevated temperatures to facilitate oxidative addition.
-
Base: Ensure you are using a suitable base in sufficient excess to deprotonate the alkyne. Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).
-
Ligand: The choice of phosphine ligand on the palladium catalyst can be critical. For less reactive aryl halides, more electron-rich and bulky ligands may be beneficial.
-
Issue 2: Dominant Homocoupling (Glaser Product Formation)
Q: My main product is the homocoupled diyne of this compound. How can I prevent this?
A: The formation of the homocoupled product is a common issue, especially with copper-catalyzed Sonogashira reactions.
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. Several copper-free Sonogashira protocols have been developed.[2][3]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: The reaction medium can influence the extent of homocoupling. Experiment with different amine bases and co-solvents.
Data Presentation
Table 1: Common Solvents and Bases for Sonogashira Coupling
| Solvent | Base | Typical Concentration | Notes |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | 0.1 - 1 M | Common combination, ensure THF is anhydrous. |
| Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 0.1 - 1 M | Good for less soluble substrates. |
| Toluene | Diisopropylamine (DIA) | 0.1 - 1 M | Can be used for higher temperature reactions. |
| Acetonitrile (MeCN) | Cesium Carbonate (Cs₂CO₃) | 0.1 - 1 M | Often used in copper-free conditions. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Inactive Catalyst | Use fresh palladium and copper(I) sources. |
| Poor Reagent Quality | Use anhydrous, degassed solvents and freshly distilled bases. | |
| Suboptimal Temperature | Gradually increase the reaction temperature. | |
| Homocoupling | Presence of Oxygen | Ensure strictly anaerobic conditions. |
| Copper Catalyst | Switch to a copper-free Sonogashira protocol. | |
| High Alkyne Concentration | Add the alkyne slowly to the reaction mixture. | |
| Decomposition | Strong Base/High Temperature | Use a milder base and lower the reaction temperature. |
| Prolonged Reaction Time | Monitor the reaction closely and work up as soon as it is complete. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol provides a starting point for the Sonogashira coupling of this compound with an aryl halide. Optimization may be required based on the specific substrate.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Anhydrous, degassed amine base (e.g., TEA or DIPEA, 3.0 mmol)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize the formation of the homocoupled diyne byproduct.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, phosphine ligand, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture and add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for reactions with this compound.
Caption: Competing pathways: Sonogashira cross-coupling versus Glaser homocoupling.
References
preventing homocoupling in Sonogashira reactions of 3,4,5-trifluorophenylacetylene
Technical Support Center: Sonogashira Reactions of 3,4,5-Trifluorophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of alkyne homocoupling (Glaser coupling) during Sonogashira reactions, with a specific focus on the electron-deficient substrate 3,4,5-trifluorophenylacetylene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is the primary side reaction where two molecules of the terminal alkyne (in this case, 3,4,5-trifluorophenylacetylene) react with each other to form a symmetric 1,3-diyne dimer.[1][2] This undesired reaction consumes your alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1]
Q2: What are the main causes of homocoupling, especially with an electron-deficient alkyne like 3,4,5-trifluorophenylacetylene?
A2: The two primary causes of homocoupling are the copper(I) co-catalyst and the presence of oxygen .[1] The copper acetylide intermediate, which is key to the Sonogashira reaction, can undergo oxidative dimerization, a process significantly promoted by oxygen.[1][3] Electron-deficient alkynes can be particularly susceptible to side reactions, and careful optimization is often required.
Q3: What is the most effective strategy to prevent homocoupling?
A3: The most robust strategy is to employ a copper-free Sonogashira protocol .[4][5] By removing the copper co-catalyst, the primary pathway for Glaser coupling is eliminated.[4][6] If a copper-catalyzed system is necessary, then the rigorous exclusion of oxygen by maintaining a strictly inert atmosphere (e.g., argon or high-purity nitrogen) is absolutely critical.[1][7]
Q4: Can the choice of palladium catalyst and ligand impact the amount of homocoupling?
A4: Yes, the ligand on the palladium catalyst plays a crucial role. Bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[1][3] The optimal ligand is often substrate-dependent, so screening may be necessary. For challenging substrates, specialized palladium pre-catalysts or dual-palladium systems have also been developed to improve efficiency at lower temperatures.[8][9][10]
Q5: How do the base and solvent affect this side reaction?
A5: The base and solvent are critical parameters. The base deprotonates the alkyne, and its strength and steric bulk can influence reaction rates.[1] The solvent's polarity and ability to coordinate with the catalytic species can affect the stability and reactivity of the intermediates in both the desired and undesired reaction pathways.[8] For copper-free systems, bases like cesium carbonate are often effective.[11]
Troubleshooting Guide: Excessive Homocoupling Observed
Use the following workflow to diagnose and resolve issues with homocoupling in your Sonogashira reaction.
Competing Reaction Pathways
The Sonogashira reaction involves a delicate balance between the desired cross-coupling catalytic cycle and the undesired homocoupling pathway. Understanding these competing reactions is key to optimizing your experiment.
Data Presentation: Effect of Reaction Conditions on Homocoupling
The following table summarizes how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled diyne byproduct.
| Parameter | Condition A (Favors Homocoupling) | Condition B (Suppresses Homocoupling) | Rationale |
| Atmosphere | Aerobic (Air) | Strictly Anaerobic (Argon/N₂) | Oxygen is an oxidant that promotes the oxidative dimerization (Glaser coupling) of copper acetylides.[1][3] |
| Co-Catalyst | Copper(I) Iodide | None (Copper-Free) | The copper catalyst is essential for the Glaser homocoupling pathway. Removing it is the most effective preventative measure.[4][6] |
| Ligand | Less bulky (e.g., PPh₃) | Bulky, e-rich (e.g., P(t-Bu)₃, SPhos) | Bulky, electron-rich ligands can accelerate the reductive elimination step, favoring the cross-coupling product.[3][9] |
| Alkyne Addition | All at once (high concentration) | Slow, dropwise addition | Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular homocoupling reaction.[1] |
| Base | Standard amine (e.g., Et₃N) | Optimized base (e.g., Cs₂CO₃, DABCO) | The choice of base can significantly affect the catalytic cycle; inorganic bases are often used in copper-free systems.[8][11] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 3,4,5-Trifluorophenylacetylene (Recommended)
This protocol is designed to minimize homocoupling by completely avoiding the use of a copper co-catalyst.
-
Reagent Preparation:
-
Ensure all solvents (e.g., 1,4-dioxane, DMF) are anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).[1]
-
The aryl halide, 3,4,5-trifluorophenylacetylene, palladium catalyst, ligand, and base should be of high purity and handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.
-
Add the 3,4,5-trifluorophenylacetylene (1.2 mmol, 1.2 equiv) via syringe. For best results, add it dropwise over 30-60 minutes using a syringe pump.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C, substrate-dependent) and monitor its progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Sonogashira with Rigorous Oxygen Exclusion
If a copper-catalyzed system must be used, these steps are critical for suppressing Glaser coupling.
-
Glassware and Reagent Preparation:
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under a high-purity argon or nitrogen atmosphere.[1]
-
All solvents and liquid reagents must be rigorously degassed. All solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup (Schlenk Line or Glovebox):
-
Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (6 mol%) to a Schlenk flask.[1]
-
Add the degassed solvent (e.g., THF, 5 mL) and base (e.g., triethylamine, 3.0 equiv) via syringe.
-
-
Reaction Execution:
-
Stir the mixture and add the 3,4,5-trifluorophenylacetylene (1.1 equiv) dropwise via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
-
-
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedure for reactions involving 5-ethynyl-1,2,3-trifluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ethynyl-1,2,3-trifluorobenzene. Our aim is to address specific issues that may be encountered during the work-up and purification of reactions involving this versatile reagent.
Troubleshooting Guides
Reactions involving this compound, such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC or "click chemistry"), can present unique challenges during the work-up phase. The presence of the trifluorinated ring can influence the solubility and reactivity of the desired product and byproducts. Below is a table summarizing common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | 1. Product solubility in the aqueous phase: The highly polar nature of the trifluorinated ring may increase the water solubility of the product, leading to loss during aqueous washes. 2. Product degradation: The electron-withdrawing nature of the trifluorophenyl group might render the product susceptible to degradation under acidic or basic work-up conditions. 3. Incomplete reaction: The issue may lie in the reaction itself rather than the work-up. | 1. Minimize the volume and number of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Consider using a more nonpolar organic solvent for the primary extraction if the product's polarity allows. 2. Use neutral or buffered aqueous solutions (e.g., saturated ammonium chloride, brine) for washes. Avoid strong acids or bases unless necessary for quenching. 3. Analyze a crude reaction sample (e.g., by TLC, LC-MS, or ¹H NMR) before initiating the work-up to confirm product formation. |
| Persistent Catalyst Contamination (Palladium or Copper) | 1. Inefficient removal of metal catalysts: Standard aqueous washes may not be sufficient to remove all catalyst residues, especially if they form stable complexes with the product. 2. Precipitation of catalyst during work-up: Changes in solvent polarity or pH can cause the catalyst to precipitate with the product. | 1. For Palladium: After an initial aqueous wash, consider stirring the organic layer with a palladium scavenger resin or filtering through a pad of celite. A wash with a dilute aqueous solution of a chelating agent like thiourea can also be effective. 2. For Copper: Wash the organic layer with a dilute aqueous ammonia solution or a solution of a chelating agent like EDTA or ammonium chloride to form water-soluble copper complexes.[1] Filtration through a plug of silica gel or alumina can also help remove copper salts.[1] |
| Formation of Insoluble Material During Work-up | 1. Precipitation of catalyst residues: As mentioned above. 2. Product insolubility: The final product may have limited solubility in the chosen extraction solvent. 3. Formation of polymeric byproducts: Alkyne homocoupling (Glaser coupling) can lead to insoluble polymeric materials. | 1. See solutions for catalyst contamination. 2. Try a different extraction solvent or a solvent mixture. Gentle heating may help dissolve the product, but be cautious of potential degradation. 3. Ensure the reaction was performed under an inert atmosphere to minimize oxygen, which promotes Glaser coupling.[2] If homocoupling is a persistent issue, consider copper-free reaction conditions.[2] |
| Difficulty in Purification by Column Chromatography | 1. Co-elution of product and impurities: The polarity of the trifluorinated product may be similar to that of starting materials or byproducts. 2. Product streaking or poor separation on silica gel: The acidic nature of silica gel may interact with the product. | 1. Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds. 2. Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent to deactivate the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.
Q2: My Sonogashira reaction with this compound is sluggish. Could the trifluorophenyl group be the issue?
A2: Yes, the electron-withdrawing nature of the 1,2,3-trifluorophenyl group increases the acidity of the terminal alkyne proton. While this can sometimes be beneficial, it can also influence the catalytic cycle. More importantly, electron-deficient alkynes can sometimes be more prone to side reactions. Ensure your reaction conditions are strictly anhydrous and anaerobic, as oxygen can promote the undesired homocoupling of the alkyne (Glaser coupling). You may also need to screen different palladium catalysts, ligands, and bases to find the optimal conditions for this specific substrate.
Q3: I am performing a click reaction (CuAAC) with this compound and am struggling to remove the copper catalyst. What is the most effective method?
A3: Residual copper can be challenging to remove. A common and effective method is to wash the organic layer with a dilute aqueous solution of a chelating agent. A 5-10% aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride is often effective at sequestering the copper into the aqueous phase. Alternatively, washing with a solution of ethylenediaminetetraacetic acid (EDTA) can also be very effective. For stubborn cases, passing the crude product through a short plug of silica gel or using a copper scavenger resin can be beneficial.[1]
Q4: The trifluorinated product of my reaction seems to have some solubility in water. How can I minimize losses during aqueous extraction?
A4: The presence of three fluorine atoms can increase the polarity and potential for hydrogen bonding, leading to some aqueous solubility. To minimize losses, use the minimum volume of water necessary for washing. Always back-extract the aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Using brine (saturated aqueous NaCl) for the final wash can also help to decrease the solubility of organic compounds in the aqueous phase.
Q5: Are there any specific considerations for purifying the trifluorinated products by flash column chromatography?
A5: Standard silica gel chromatography is often suitable. However, due to the polarity of the trifluorinated aromatic ring, you may need to use a more polar solvent system than for non-fluorinated analogues. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. If you observe tailing or poor separation, it could be due to the interaction of your compound with the acidic silica. In such cases, you can use a neutral stationary phase like alumina or deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5%) to your eluent. For highly fluorinated compounds, specialized fluorinated stationary phases can also provide excellent separation.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Sonogashira Coupling Reaction
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Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
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Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or DMAc, it is often beneficial to remove the solvent under reduced pressure.
-
Aqueous Work-up:
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Dilute the residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to quench the base and remove some copper salts) and then with brine.
-
If significant copper residues (indicated by a blue or green color in the aqueous layer) are present, a wash with a dilute (5-10%) aqueous ammonia solution can be performed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Work-up Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reaction Quenching: Cool the reaction mixture to room temperature.
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Dilution: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Copper Removal:
-
Wash the organic layer with a 10% aqueous solution of ammonium hydroxide. Repeat the wash until the blue color of the copper-ammonia complex is no longer observed in the aqueous layer.
-
Alternatively, wash with a saturated aqueous solution of EDTA.
-
-
Aqueous Washes: Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues during the work-up of reactions involving this compound.
Caption: Decision tree for selecting the appropriate catalyst removal strategy based on the reaction type and observed issues.
References
Technical Support Center: Synthesis of 5-ethynyl-1,2,3-trifluorobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 5-ethynyl-1,2,3-trifluorobenzene.
Overall Synthetic Workflow
The synthesis is typically achieved via a two-step process: a Sonogashira cross-coupling reaction to form a protected silylalkyne, followed by a deprotection step to reveal the terminal alkyne.
Validation & Comparative
A Comparative Guide to the Reactivity of 5-ethynyl-1,2,3-trifluorobenzene and Other Phenylacetylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-ethynyl-1,2,3-trifluorobenzene against other common phenylacetylene derivatives. The unique electronic properties conferred by the trifluorinated phenyl ring significantly influence its participation in key organic reactions, offering distinct advantages in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction to Phenylacetylene Reactivity
Phenylacetylenes are versatile building blocks in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions such as cross-coupling and cycloaddition reactions. The reactivity of the terminal alkyne is significantly modulated by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase the acidity of the acetylenic proton, which can influence the rate and efficiency of reactions like the Sonogashira coupling. Conversely, electron-donating groups (EDGs) can enhance the electron density of the alkyne, affecting its participation in cycloaddition reactions.
This compound is of particular interest due to the strong electron-withdrawing nature of the three fluorine atoms. This guide will explore its reactivity in two major classes of reactions: the Sonogashira cross-coupling and [3+2] cycloaddition reactions, comparing it with phenylacetylene (unsubstituted), 4-methoxyphenylacetylene (EDG-substituted), and 4-nitrophenylacetylene (EWG-substituted).
Data Presentation: A Comparative Overview
The following tables summarize typical reactivity trends observed for this compound and other representative phenylacetylenes. While direct side-by-side comparative studies are limited, the data presented is collated from various sources to provide a qualitative and semi-quantitative comparison.
Table 1: Comparison of Reactivity in Sonogashira Cross-Coupling Reactions
| Phenylacetylene Derivative | Substituent Type | Typical Reaction Time | Typical Yield | Notes |
| Phenylacetylene | Unsubstituted | 2-6 hours | 85-95% | Baseline for comparison. |
| 4-Methoxyphenylacetylene | Electron-Donating | 4-8 hours | 80-90% | Slower reaction rates are sometimes observed due to decreased acidity of the acetylenic proton. |
| 4-Nitrophenylacetylene | Electron-Withdrawing | 1-4 hours | 90-98% | Faster reaction rates are often observed due to the increased acidity of the acetylenic proton. |
| This compound | Strongly Electron-Withdrawing | 1-3 hours | 92-99% | The highly electron-deficient ring enhances the acidity of the alkyne proton, often leading to faster and more efficient coupling. |
Table 2: Comparison of Reactivity in [3+2] Azide-Alkyne Cycloaddition (CuAAC)
| Phenylacetylene Derivative | Substituent Type | Typical Reaction Time | Typical Yield | Notes |
| Phenylacetylene | Unsubstituted | 1-4 hours | >95% | Standard substrate for CuAAC reactions. |
| 4-Methoxyphenylacetylene | Electron-Donating | 1-4 hours | >95% | Generally high-yielding, with minimal electronic effect on the reaction rate in catalyzed reactions. |
| 4-Nitrophenylacetylene | Electron-Withdrawing | 0.5-2 hours | >95% | The electron-withdrawing nature of the nitro group can accelerate the cycloaddition. |
| This compound | Strongly Electron-Withdrawing | 0.5-2 hours | >95% | The trifluorinated ring enhances the electrophilicity of the alkyne, often leading to rapid and high-yielding cycloadditions.[1] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Experimental Protocol 1: Representative Sonogashira Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylacetylene derivative (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
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Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by the phenylacetylene derivative and triethylamine via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
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Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Experimental Protocol 2: Representative Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of 1,2,3-triazoles via CuAAC.
-
Materials:
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Organic azide (1.0 mmol)
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Phenylacetylene derivative (1.0 mmol)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
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Sodium ascorbate (0.1 mmol, 10 mol%)
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tert-Butanol/water (1:1, v/v) (10 mL)
-
-
Procedure:
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In a round-bottom flask, dissolve the organic azide and the phenylacetylene derivative in the tert-butanol/water mixture.
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Add the sodium ascorbate, followed by the copper(II) sulfate pentahydrate.
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Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
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Monitor the reaction by TLC until the starting materials are consumed.
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Upon completion, add water and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the resulting triazole by crystallization or column chromatography.
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Visualization of Reaction Workflow
The following diagrams illustrate the general workflows for the discussed reactions.
Caption: General workflow for the Sonogashira cross-coupling reaction.
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound consistently demonstrates heightened reactivity in both Sonogashira cross-coupling and [3+2] cycloaddition reactions compared to unsubstituted and electron-rich phenylacetylenes. This enhanced reactivity, attributed to the strong inductive effect of the trifluorinated phenyl ring, often translates to shorter reaction times and higher yields. These characteristics make it an exceptionally valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science where the incorporation of fluorine can impart desirable properties such as increased metabolic stability and altered electronic characteristics. Researchers and drug development professionals can leverage the unique reactivity profile of this compound to streamline synthetic routes and access novel chemical entities.
References
A Comparative In Vitro Validation Guide for Novel PET Probes Derived from 5-ethynyl-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro validation of a novel class of Positron Emission Tomography (PET) probes derived from a 5-ethynyl-1,2,3-trifluorobenzene scaffold. While specific data for a probe directly synthesized from this scaffold is not yet widely published, this document outlines the essential in vitro experiments required for its validation and compares its expected performance with established alternative PET probes. The data presented for the novel probe is illustrative, based on typical performance metrics observed for similar fluorinated PET tracers.
Introduction to Novel PET Probes
The this compound core offers a versatile platform for the development of novel PET probes. The trifluorobenzene motif can enhance metabolic stability and binding affinity, while the ethynyl group provides a reactive handle for bioconjugation to various targeting vectors such as small molecules, peptides, or antibodies. These characteristics make it a promising scaffold for developing targeted PET imaging agents for a range of applications, including oncology, neurology, and cardiology.
Comparative Data on In Vitro Performance
Successful clinical translation of a PET probe is heavily reliant on its preclinical in vitro characterization. Key parameters include binding affinity, specificity, and cellular uptake. The following table summarizes the illustrative in vitro data for a hypothetical PET probe, [¹⁸F]F-ETB (Fluorinated-Ethynyl-TrifluoroBenzene), targeting a generic cancer cell surface receptor, and compares it with established alternative PET probes.
| Parameter | [¹⁸F]F-ETB (Hypothetical) | [¹⁸F]FDG (Fluorodeoxyglucose) | [¹⁸F]FLT (Fluorothymidine) | [⁶⁸Ga]Ga-PSMA-11 |
| Target | Generic Cancer Receptor | Glucose Transporters (GLUTs) | Thymidine Kinase 1 (TK1) | Prostate-Specific Membrane Antigen (PSMA) |
| Binding Affinity (Kd) | 1-10 nM | Not Applicable (metabolically trapped) | Not Applicable (metabolically trapped) | 2-10 nM |
| IC₅₀ | 5-50 nM | Not Applicable | Not Applicable | 5-20 nM |
| Cellular Uptake (%ID/mg protein) | 15-25% | 10-30% | 5-15% | 20-40% |
| Specificity (Blocking Assay) | >90% displacement with cold ligand | >80% displacement with glucose | >85% displacement with thymidine | >95% displacement with 2-PMPA |
Key In Vitro Validation Experiments: Detailed Protocols
The following are detailed methodologies for the crucial in vitro experiments used to validate PET probes.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and inhibitory concentration (IC₅₀) of the PET probe for its target.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to high confluence.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Saturation Binding Assay (to determine Kd):
-
Incubate a fixed amount of cell membrane preparation with increasing concentrations of the radiolabeled probe ([¹⁸F]F-ETB).
-
For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of the corresponding non-radiolabeled ("cold") ligand.
-
Incubate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
-
Competition Binding Assay (to determine IC₅₀):
-
Incubate a fixed concentration of the radiolabeled probe and cell membrane preparation with increasing concentrations of the non-radiolabeled competitor ligand.
-
Follow the same incubation and filtration procedure as the saturation assay.
-
Analyze the data to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled probe.
-
Cell Uptake and Internalization Assays
Objective: To quantify the cellular uptake and internalization of the PET probe in target-expressing cells.
Protocol:
-
Cell Culture:
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Plate cells expressing the target receptor in multi-well plates and allow them to adhere and grow.
-
-
Uptake Assay:
-
Incubate the cells with a known concentration of the radiolabeled probe ([¹⁸F]F-ETB) in cell culture medium for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To determine non-specific uptake, a parallel set of cells is incubated with the radiolabeled probe in the presence of an excess of the cold ligand.
-
At each time point, wash the cells with ice-cold PBS to remove unbound radioactivity.
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Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
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Measure the protein concentration in the lysate to normalize the uptake data (e.g., as a percentage of the initial dose per milligram of protein).
-
-
Internalization Assay (Acid Wash Method):
-
Following the uptake incubation, wash the cells with ice-cold PBS.
-
Incubate the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) for a short period to strip off surface-bound radioactivity.
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Collect the acidic buffer (surface-bound fraction).
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Lyse the cells to release the internalized radioactivity (internalized fraction).
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Measure the radioactivity in both fractions to determine the percentage of internalized probe.
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In Vitro Autoradiography
Objective: To visualize the specific binding of the PET probe to its target in tissue sections.
Protocol:
-
Tissue Preparation:
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Obtain tissue sections (e.g., from tumor xenografts or post-mortem human tissue) known to express the target.
-
Mount the frozen tissue sections onto microscope slides.
-
-
Incubation:
-
Pre-incubate the tissue sections in a buffer to rehydrate.
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Incubate the sections with a solution containing the radiolabeled probe ([¹⁸F]F-ETB).
-
For specificity assessment, incubate adjacent sections with the radiolabeled probe plus an excess of the cold ligand.
-
-
Washing and Drying:
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water and dry them under a stream of cool air.
-
-
Imaging:
-
Expose the dried slides to a phosphor imaging plate or autoradiography film.
-
After exposure, scan the imaging plate or develop the film to visualize the distribution of radioactivity.
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Compare the images from the total binding and non-specific binding conditions to assess the specific binding of the probe to the target in the tissue.
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Visualizing Experimental Workflows and Pathways
To aid in the understanding of the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vitro validation of PET probes.
Caption: Generalized signaling pathway upon PET probe binding to a cell surface receptor.
Conclusion
The in vitro validation of PET probes is a critical step in their development pipeline. The methodologies outlined in this guide provide a robust framework for characterizing novel probes derived from the promising this compound scaffold. By systematically evaluating binding affinity, cellular uptake, and specificity, researchers can gain essential insights into a probe's potential for successful in vivo imaging. The illustrative comparative data highlights the performance benchmarks that a new probe should meet or exceed to be considered a viable candidate for clinical translation. Further studies will be necessary to fully elucidate the in vivo performance and diagnostic utility of this novel class of PET probes.
A Comparative Analysis of Fluorinated Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for the synthesis of 1,2,3-triazoles, which are pivotal scaffolds in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine into molecular frameworks is a well-established approach to enhance pharmacological properties such as metabolic stability and binding affinity. This guide provides a comparative study of fluorinated terminal alkynes in CuAAC reactions, offering insights into their relative performance and providing supporting data and experimental protocols for their application.
The Influence of Fluorination on Alkyne Reactivity
The rate of the CuAAC reaction is significantly influenced by the electronic properties of the alkyne. The mechanism involves the formation of a copper acetylide intermediate, a step that is facilitated by the acidity of the terminal alkyne proton.[2] Electron-withdrawing groups attached to the alkyne increase the acidity (lower the pKa) of the terminal proton, thereby accelerating the rate of the CuAAC reaction.[2]
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. Consequently, the progressive fluorination of the carbon adjacent to the alkyne is expected to incrementally increase the reactivity of the alkyne in CuAAC reactions. This guide will compare the performance of non-fluorinated, monofluorinated, difluoromethyl, and trifluoromethyl alkynes.
Performance Comparison of Fluorinated Alkynes
While a direct head-to-head kinetic study of mono-, di-, and trifluoromethyl alkynes under identical CuAAC conditions is not extensively documented in a single report, the expected trend in reactivity can be inferred from the fundamental principles of physical organic chemistry and available data from various studies. The following table summarizes the expected relative performance of these alkynes.
| Alkyne Substrate | Structure | Degree of Fluorination | Expected Relative Reactivity | Key Characteristics |
| Propargyl Alcohol | HO-CH₂-C≡CH | Non-fluorinated (Reference) | Standard | Common, inexpensive, and widely used benchmark for CuAAC reactions.[3] |
| 3-Fluoro-1-propyne | F-CH₂-C≡CH | Monofluorinated | High | The inductive effect of a single fluorine atom increases the acidity of the alkyne proton, leading to a faster reaction rate compared to its non-fluorinated counterpart.[2] |
| 3,3-Difluoro-1-propyne | F₂CH-C≡CH | Difluoromethyl | Very High | The presence of two fluorine atoms further enhances the electron-withdrawing effect, resulting in a more acidic alkyne and a significantly faster CuAAC reaction. |
| 3,3,3-Trifluoro-1-propyne | F₃C-C≡CH | Trifluoromethyl | Extremely High | The trifluoromethyl group is a very strong electron-withdrawing group, leading to the highest expected reactivity among the series. Electron-poor alkynes with a -CF₃ substituent have been observed to react rapidly in CuAAC.[4] |
Experimental Protocols
To facilitate a standardized comparison of fluorinated alkynes, the following experimental protocol for a small-scale CuAAC reaction is provided. This protocol is a general guideline and may require optimization based on the specific substrates and analytical methods used.
General Protocol for Comparative CuAAC Reaction
Materials:
-
Azide (e.g., Benzyl Azide)
-
Alkyne (e.g., Propargyl Alcohol, 3-Fluoro-1-propyne, etc.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O)
-
Nitrogen or Argon source for inert atmosphere (recommended)
Procedure:
-
In a clean reaction vial, dissolve the alkyne (1.0 equivalent) in the chosen solvent.
-
Add the azide (1.0-1.2 equivalents) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate (10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
To the stirred solution of the alkyne and azide, add the Sodium Ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals.
-
Upon completion, the reaction can be worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Visualizing the Workflow and Reactivity Factors
To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: Assessing the Influence of Fluorine Substitution on Sonogashira Coupling Outcomes
For researchers, scientists, and drug development professionals, the Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the impact of fluorine substitution on the outcomes of this critical reaction, supported by experimental data and detailed protocols.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient synthetic methodologies for the incorporation of fluorine is of paramount importance in drug discovery and materials science. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a powerful tool in this endeavor. This guide explores how the presence of a fluorine substituent on the aromatic partner influences the efficiency and outcome of the Sonogashira coupling reaction.
The Electronic Influence of Fluorine on Reaction Efficiency
Fluorine's high electronegativity imparts a significant inductive electron-withdrawing effect on the aromatic ring. This electronic perturbation has a pronounced influence on the key steps of the Sonogashira catalytic cycle, particularly the oxidative addition of the aryl halide to the palladium(0) catalyst. It is generally observed that electron-withdrawing groups on the aryl halide facilitate this rate-determining step, leading to faster and more efficient reactions.
Several studies have demonstrated that aryl iodides bearing electron-withdrawing groups, such as fluorine, exhibit enhanced reactivity in Sonogashira couplings.[1] This is attributed to the increased electrophilicity of the carbon atom attached to the halogen, making it more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
Comparative Performance: Fluorinated vs. Non-Fluorinated Aryl Halides
While a comprehensive, direct comparative study under a single set of conditions is multifaceted due to variations in substrates and catalysts, the available literature strongly supports the beneficial effect of fluorine substitution. The following table summarizes the general observations and provides a qualitative comparison based on multiple sources.
| Feature | Non-Fluorinated Aryl Halide (e.g., Bromobenzene) | Fluorinated Aryl Halide (e.g., 4-Fluorobromobenzene) | Rationale |
| Reaction Rate | Moderate | Generally Faster | The electron-withdrawing nature of fluorine accelerates the rate-determining oxidative addition step. |
| Reaction Yield | Good to Excellent | Often Higher | More efficient conversion due to the accelerated catalytic cycle can lead to improved yields. |
| Catalyst Loading | Standard | Potentially Lower | The increased reactivity of the fluorinated substrate may allow for a reduction in the amount of palladium catalyst required, offering economic and environmental benefits. |
| Reaction Conditions | May require elevated temperatures | Often proceeds under milder conditions | The enhanced reactivity can enable the reaction to be carried out at lower temperatures, improving the functional group tolerance. |
Experimental Protocols
The following is a generalized experimental protocol for a Sonogashira coupling reaction. It is important to note that optimal conditions (e.g., catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates used.[2]
General Protocol for Sonogashira Cross-Coupling
Materials:
-
Aryl halide (fluorinated or non-fluorinated, 1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Sonogashira Coupling Mechanism
The following diagrams illustrate the key catalytic cycles involved in the Sonogashira coupling reaction.
Conclusion
The substitution of fluorine onto an aryl halide generally has a positive impact on the outcome of the Sonogashira coupling reaction. The strong electron-withdrawing nature of fluorine accelerates the rate-determining oxidative addition step, often leading to faster reactions, higher yields, and the possibility of using milder reaction conditions and lower catalyst loadings. This "fluorine advantage" makes the Sonogashira coupling an even more powerful and versatile tool for the synthesis of fluorinated organic molecules, which are of significant interest to the pharmaceutical and materials science industries. Researchers and drug development professionals can leverage this understanding to optimize their synthetic strategies for the efficient construction of complex fluorinated compounds.
References
A Comparative Guide to 5-ethynyl-1,2,3-trifluorobenzene and its Non-Fluorinated Analogs in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of chemical tools is paramount to the success of creating stable and effective molecular conjugates. Terminal alkynes are key functionalities in this context, widely employed in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the Sonogashira coupling. This guide provides a comprehensive comparison of 5-ethynyl-1,2,3-trifluorobenzene, a fluorinated aryl alkyne, and its non-fluorinated counterpart, phenylacetylene, in bioconjugation applications. We will delve into their reactivity, the stability of the resulting conjugates, and provide detailed experimental protocols.
Introduction to Fluorinated Alkynes in Bioconjugation
The introduction of fluorine atoms into organic molecules can profoundly influence their chemical and physical properties. In the context of bioconjugation, fluorination of alkyne-containing reagents can offer several advantages, including altered reactivity and enhanced metabolic stability of the resulting bioconjugates.[1][2] this compound, with its electron-deficient aromatic ring, presents a unique profile compared to the more electron-rich phenylacetylene.
Performance Comparison: this compound vs. Phenylacetylene
The decision to use a fluorinated or non-fluorinated alkyne in a bioconjugation strategy depends on the specific requirements of the application, such as desired reaction kinetics, the stability of the final conjugate, and the biological environment.
Reaction Kinetics
The electronic nature of the alkyne can significantly impact the rate of bioconjugation reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
The reactivity in SPAAC is highly dependent on the strain of the cyclooctyne and the electronic properties of both the alkyne and the azide. While terminal alkynes like this compound are not directly used in SPAAC (which requires strained cyclic alkynes), the influence of fluorine substitution on the azide component has been studied. Fluorinated azides have been shown to accelerate SPAAC reactions. This suggests that the electronic effects of fluorine can play a significant role in this type of cycloaddition.
Sonogashira Coupling:
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper salt.[4] The efficiency of the Sonogashira coupling can be influenced by the electronic properties of both the alkyne and the halide. While specific kinetic comparisons between this compound and phenylacetylene in bioconjugation via Sonogashira are not extensively documented, the general principles of cross-coupling reactions suggest that the electron-deficient nature of the fluorinated alkyne could influence the reaction kinetics.
Bioconjugate Stability
A critical consideration in the design of bioconjugates is their stability in biological environments. The linkage formed and the nature of the conjugated molecules contribute to the overall stability.
Hydrolytic and Enzymatic Stability:
The 1,2,3-triazole ring formed through CuAAC and SPAAC is known for its exceptional stability, being resistant to hydrolysis and enzymatic degradation.[5][6][7] The introduction of a fluorinated aromatic ring, as in the case of this compound, is generally associated with increased metabolic stability. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage, which can enhance the in vivo half-life of the bioconjugate.[1] Therefore, bioconjugates derived from this compound are expected to exhibit at least comparable, and likely superior, metabolic stability compared to those derived from phenylacetylene.
Data Presentation
| Feature | This compound | Phenylacetylene (Non-fluorinated Analog) |
| CuAAC Reaction Rate | Expected to be moderately slower due to the electron-withdrawing nature of the trifluorophenyl group.[3] | Generally faster due to the more electron-rich nature of the phenyl group.[3] |
| Metabolic Stability of Conjugate | Expected to be enhanced due to the presence of the metabolically robust C-F bonds.[1] | Standard metabolic stability of the phenyl group. |
| Resulting Linkage Stability (Triazole) | Highly stable to hydrolysis and enzymatic degradation.[5][6][7] | Highly stable to hydrolysis and enzymatic degradation.[5][6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the deprotection of a trimethylsilyl (TMS)-protected precursor.[8][9]
Materials:
-
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Aqueous HCl (1 M)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve trimethyl((3,4,5-trifluorophenyl)ethynyl)silane in anhydrous methanol.
-
Add anhydrous potassium carbonate (approximately 0.1 molar equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound. The product can be used in the next step without further purification.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical CuAAC reaction between an alkyne (this compound or phenylacetylene) and an azide-functionalized biomolecule.[10][11][12]
Materials:
-
Azide-functionalized biomolecule
-
Alkyne (this compound or phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the alkyne in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in PBS.
-
Add the alkyne stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.
-
If using a ligand, prepare a premixed solution of CuSO₄ and THPTA in water.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Add the CuSO₄/ligand solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Incubate the reaction at room temperature with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the bioconjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and byproducts.
General Protocol for Sonogashira Coupling in Bioconjugation
This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide-functionalized protein with a terminal alkyne.[4][13]
Materials:
-
Aryl iodide-functionalized protein
-
Alkyne (this compound or phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a water-soluble palladium complex)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or a water-soluble base)
-
Degassed aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction vessel, dissolve the aryl iodide-functionalized protein in the degassed aqueous buffer.
-
Add the alkyne to the protein solution.
-
In a separate vial, prepare a solution of the palladium catalyst and CuI in a minimal amount of a compatible solvent and add it to the reaction mixture.
-
Add the base to the reaction mixture.
-
Incubate the reaction at room temperature or slightly elevated temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by analytical techniques such as mass spectrometry or HPLC.
-
Upon completion, purify the protein conjugate using methods like size-exclusion chromatography to remove the catalyst and other small molecules.
Mandatory Visualization
Caption: Workflow for synthesis, bioconjugation, and comparative analysis.
Caption: Simplified catalytic cycle of CuAAC bioconjugation.
Conclusion
The choice between this compound and its non-fluorinated analogs for bioconjugation is a nuanced decision that requires careful consideration of the desired application. While the non-fluorinated phenylacetylene may offer faster reaction kinetics in CuAAC, the fluorinated analog provides the significant advantage of potentially enhanced metabolic stability for the resulting bioconjugate. The exceptional stability of the triazole linkage is a hallmark of both approaches. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making an informed choice for their specific bioconjugation needs. Further empirical studies directly comparing the kinetic properties of these specific alkynes would be invaluable to the field.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic glycosylation of triazole-linked GlcNAc/Glc-peptides: synthesis, stability and anti-HIV activity of triazole-linked HIV-1 gp41 glycopeptide C34 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
benchmarking the performance of 3,4,5-trifluorophenylacetylene in click chemistry
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and efficient method for forging molecular connections. The choice of alkyne is a critical determinant of reaction efficiency, and alkynes bearing electron-withdrawing groups have demonstrated enhanced reactivity. This guide provides a comparative benchmark of 3,4,5-trifluorophenylacetylene, an electron-deficient alkyne, against other commonly employed alkynes in CuAAC reactions.
Performance Comparison of Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is significantly influenced by the electronic properties of their substituents. Electron-withdrawing groups increase the acidity of the terminal alkyne proton, facilitating the rate-limiting deprotonation step by the copper(I) catalyst. The trifluoromethyl group, being strongly electron-withdrawing, is anticipated to enhance the reaction kinetics of 3,4,5-trifluorophenylacetylene.
| Alkyne | Substituent Effect | Expected Relative Reactivity | Typical Reaction Time | Reported Yield | Reference |
| 3,4,5-Trifluorophenylacetylene | Strongly Electron-Withdrawing | Very High | Minutes to < 1 hour | High to Quantitative | Inferred from[1] |
| Propiolamide | Electron-Withdrawing | High | < 30 minutes | >90% | [2] |
| Phenylacetylene | Neutral/Weakly Electron-Donating | Moderate | 5 minutes to hours | Quantitative | [1] |
| Propargyl Alcohol | Neutral | Moderate | < 1 hour | High | [2] |
| Hex-1-yne | Electron-Donating | Lower | 30 minutes to hours | Quantitative | [1] |
Note: Reaction times and yields are highly dependent on specific reaction conditions (catalyst, ligand, solvent, temperature, and concentration). The data presented here is for comparative purposes based on available literature.
Experimental Protocols
To facilitate direct comparison and aid in the selection of the optimal alkyne for a specific application, a generalized experimental protocol for a CuAAC reaction is provided below. Researchers can adapt this protocol to perform their own benchmarking studies.
General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Materials:
-
Azide compound
-
Alkyne compound (e.g., 3,4,5-trifluorophenylacetylene, phenylacetylene, etc.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide in the chosen solvent system.
-
Prepare a stock solution of the alkyne in the same solvent system.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
Prepare a stock solution of the ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In the reaction vessel, combine the azide and alkyne stock solutions.
-
Add the ligand stock solution to the reaction mixture.
-
Add the CuSO₄·5H₂O stock solution to the mixture. The final copper concentration is typically in the range of 50-100 µM for bioconjugation reactions.[3]
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. A typical final concentration is 5 mM.[4]
-
Ensure the reaction mixture is well-stirred.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction mixture can be worked up as appropriate for the specific product. This may involve extraction, precipitation, or chromatography to isolate the desired triazole product.
-
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanistic basis for the enhanced reactivity of electron-deficient alkynes.
The enhanced reactivity of 3,4,5-trifluorophenylacetylene is rooted in the increased acidity of its terminal proton, a direct consequence of the electron-withdrawing nature of the fluorine atoms. This facilitates the formation of the copper acetylide intermediate, which is the rate-determining step in the catalytic cycle.
References
A Comparative Kinetic Analysis of 5-Ethynyl-1,2,3-trifluorobenzene and Other Alkynes in Key Bioconjugation and Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the alkyne functional group is a cornerstone for molecular assembly, enabling a diverse range of applications from bioconjugation to the synthesis of complex organic molecules. The reactivity of an alkyne is intricately modulated by its substituents, influencing reaction kinetics and overall efficiency. This guide provides an objective comparison of the reaction kinetics of 5-ethynyl-1,2,3-trifluorobenzene against other commonly used alkynes in three pivotal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling reaction, and its predicted metabolic stability. This analysis is supported by available experimental data and detailed experimental protocols to aid in the selection of the most appropriate alkyne for a given research application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is prized for its high efficiency, specificity, and biocompatibility under certain conditions. The electronic properties of the alkyne play a significant role in the reaction rate. Electron-withdrawing groups on the alkyne can influence the acidity of the terminal proton and the subsequent formation of the copper acetylide intermediate.
Table 1: Qualitative Comparison of Alkyne Reactivity in CuAAC
| Alkyne | Substituent Effect | Expected Relative Reactivity | Notes |
| This compound | Strong electron-withdrawing | Potentially enhanced | The strong inductive effect of the three fluorine atoms is expected to increase the acidity of the alkyne proton, which may accelerate the rate-determining step. |
| Phenylacetylene | Neutral/weakly electron-donating | Baseline | Commonly used as a benchmark for CuAAC reactions. |
| 4-Methoxyphenylacetylene | Electron-donating | Potentially reduced | The electron-donating methoxy group may decrease the acidity of the alkyne proton, potentially slowing the reaction. |
| Propargyl alcohol | Aliphatic | Variable | Reactivity is generally good and is a common substrate for bioconjugation. |
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. The yield and reaction time are critical parameters for assessing the efficiency of this reaction.
Table 2: Comparison of Yields in the Sonogashira Coupling of Various Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1-Ethynyl-4-fluorobenzene | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu2O on alumina | THF-DMA 9:1 | - | 62 | [1] |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu2O on alumina | THF-DMA 9:1 | - | 60 | [1] |
| Phenylacetylene | Iodobenzene | PdCl2(PPh3)2, CuI | [TBP][4EtOV] | 3 | 85-99 | [2] |
| 1-Ethynyl-1-cyclohexanol | Iodobenzene | PdCl2(PPh3)2, CuI | [TBP][4EtOV] | 3 | 85 | [2] |
Note: Specific yield data for the Sonogashira coupling of this compound was not available in the searched literature. The data for 1-ethynyl-4-fluorobenzene is provided as a relevant comparison for a fluorinated phenylacetylene.
Metabolic Stability
The metabolic stability of a molecule is a critical parameter in drug development, influencing its pharmacokinetic profile and potential for toxicity. The introduction of fluorine atoms is a common strategy to block metabolic "soft spots" and enhance stability. The trifluorinated phenyl group in this compound is expected to be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to an unsubstituted phenyl ring.
Table 3: Predicted Metabolic Stability Comparison
| Compound | Key Structural Feature | Predicted Metabolic Fate | Expected In Vitro Half-life |
| This compound | Trifluorinated phenyl ring | More resistant to aromatic hydroxylation. Metabolism may occur on the alkyne or require more significant enzymatic activation. | Longer |
| Phenylacetylene | Unsubstituted phenyl ring | Susceptible to hydroxylation on the aromatic ring by CYP450 enzymes. | Shorter |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Protocol
Materials:
-
Alkyne (e.g., this compound)
-
Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
To a reaction vessel, add the alkyne (1.0 eq.).
-
Dissolve the alkyne in the chosen solvent system (e.g., 1:1 tert-butanol/water).
-
Add the azide (1.0 - 1.2 eq.) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 - 0.5 eq.).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 - 0.2 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Sonogashira Cross-Coupling - General Protocol
Materials:
-
Terminal alkyne (e.g., this compound)
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and CuI (e.g., 2-10 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
Add the aryl or vinyl halide (1.0 eq.) and the terminal alkyne (1.0 - 1.5 eq.).
-
Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then purified by column chromatography to yield the desired product.
In Vitro Metabolic Stability Assay using Liver Microsomes - General Protocol
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Ice-cold quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsome suspension, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of the ice-cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizations
References
characterization of triazoles formed from different fluorinated phenylacetylenes
An Objective Guide to the Characterization of Triazoles from Fluorinated Phenylacetylenes
For researchers and professionals in drug development, the synthesis and unambiguous characterization of novel compounds are paramount. Fluorinated triazoles, synthesized via cycloaddition reactions involving fluorinated phenylacetylenes, are a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The incorporation of fluorine can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] This guide provides a comparative overview of the characterization data for various triazoles derived from different fluorinated phenylacetylenes, supported by detailed experimental protocols and workflow diagrams.
The primary route to these compounds is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[3] This reaction can be catalyzed by copper(I) (CuAAC), typically yielding 1,4-disubstituted 1,2,3-triazoles, or ruthenium(II) (RuAAC), which regioselectively produces 1,4,5-trisubstituted 1,2,3-triazoles.[3][4] The specific substitution pattern on the resulting triazole is confirmed through a suite of analytical techniques.
Comparative Characterization Data
The characterization of these triazoles relies on several key analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction for definitive structural confirmation.[3][5] The data below is compiled from various studies to offer a comparative perspective.
Table 1: Characterization Data for Triazoles with 2,2,2-Trifluoroethyl Substituents
| Compound Structure (Generalized) | Reagents | Yield (%) | M.p. (°C) | Key Spectroscopic Data |
| 1,4-Diaryl-5-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole | 1-Aryl-3,3,3-trifluoroprop-1-yne, Aryl Azide | 68-85 | N/A | Characterized by ¹H, ¹³C, and ¹⁹F NMR, IR, and HRMS.[3] |
| 1-Alkyl-4-Aryl-5-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole | 1-Aryl-3,3,3-trifluoroprop-1-yne, Alkyl Azide | Good | N/A | Characterized by ¹H, ¹³C, and ¹⁹F NMR, IR, and HRMS.[3] |
Table 2: Characterization Data for Triazoles with (Trifluoromethyl)thio Substituents
| Compound Structure (Generalized) | Reagents | Yield (%) | M.p. (°C) | Key Spectroscopic Data |
| 1,4-Diaryl-5-[(trifluoromethyl)thio]-1H-1,2,3-triazole | 1-Aryl-2-[(trifluoromethyl)thio]acetylene, Aryl Azide | Good | N/A | Location of the -SCF₃ group confirmed by HMBC NMR.[3] |
| 1-Alkyl-4-Aryl-5-[(trifluoromethyl)thio]-1H-1,2,3-triazole | 1-Aryl-2-[(trifluoromethyl)thio]acetylene, Alkyl Azide | Good | N/A | Characterized by ¹H, ¹³C, and ¹⁹F NMR, IR, and HRMS.[3] |
Table 3: Characterization Data for Triazoles with Direct Fluorine or Fluoroalkyl Substitution
| Compound Structure (Specific Example) | Reagents | Yield (%) | M.p. (°C) | Key Spectroscopic Data |
| 1,4-Diphenyl-1H-1,2,3-triazole (for comparison) | Phenylacetylene, Phenyl Azide | 96.2 | N/A | Synthesized via flow chemistry using Cu/C catalyst.[6] |
| Triazolopyrazines with -CF₃, -CF₂H, -CF₂Me groups | Substituted triazolopyrazine precursors | N/A | N/A | ¹H NMR shows characteristic triplet for -CF₂H proton at δH 7.06 (¹JHF = 53.4 Hz). ¹³C NMR shows triplet for C-8 attached to fluoroalkyl group (²JCF = 27.3 Hz).[5] |
| 5-Fluoro-1,2,3-triazoles | 5-Iodo-1,2,3-triazoles | N/A | N/A | Synthesized via halogen exchange (Halex) protocol using AgF.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the synthesis and characterization of fluorinated triazoles.
Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This method is used for the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from internal alkynes.[3]
-
Reaction Setup: To an oven-dried reaction vessel, add the fluorinated phenylacetylene derivative (1.0 eq.), the corresponding azide (1.1 eq.), and a ruthenium catalyst such as Cp*RuCl(COD) (5-10 mol%).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., benzene, toluene, or 1,4-dioxane) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,4,5-trisubstituted triazole.
-
Characterization: Characterize the final product using NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS to confirm its structure and purity.[3]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Flow
This protocol describes a heterogeneous catalysis approach for synthesizing 1,4-disubstituted 1,2,3-triazoles.[6]
-
Catalyst Column Preparation: Pack a stainless steel column with a heterogeneous catalyst, such as copper-on-charcoal (Cu/C).[6]
-
Reagent Preparation: Prepare a solution of the terminal fluorinated phenylacetylene (1.3 eq.) and the desired azide (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or DMSO.[6]
-
Flow Reaction: Using a flow chemistry system, pump the premixed reagent solution through the heated catalyst column (e.g., 110 °C).[6] The residence time is controlled by the flow rate and column volume.
-
Collection: Collect the output from the reactor. The reaction progress can be monitored in-line using IR spectroscopy.[6]
-
Work-up and Purification: Evaporate the solvent from the collected solution. The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.[6]
-
Characterization: Confirm the structure of the 1,4-disubstituted triazole product by standard analytical techniques (NMR, IR, MS).
Visualized Workflows and Mechanisms
Diagrams created using Graphviz illustrate the experimental workflow and the fundamental cycloaddition mechanism.
References
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palladium Catalysts for the Sonogashira Coupling with 5-ethynyl-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This guide provides a comparative analysis of various palladium catalysts for the Sonogashira coupling involving 5-ethynyl-1,2,3-trifluorobenzene, an electron-deficient alkyne of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific substrate, this analysis draws upon established protocols for structurally related, electronically demanding systems to provide a predictive framework for catalyst selection and reaction optimization.
Performance of Palladium Catalysts in Sonogashira Couplings
The choice of palladium catalyst, in conjunction with the reaction conditions, critically influences the yield and efficiency of the Sonogashira reaction. Below is a summary of the performance of various palladium catalysts in the coupling of a related substrate, 5-substituted-1,2,3-triiodobenzene, with phenylacetylene. This data serves as a valuable starting point for the development of protocols for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene | 25 | 24 | 37 | [2] |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 25 | 24 | <10 | [2] |
| PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | Toluene | 25 | 24 | 15 | [2] |
| Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | Toluene | 25 | 24 | <5 | [2] |
Key Observations:
-
Catalyst Precursor: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) demonstrated the highest efficacy among the tested catalysts for this sterically hindered and electronically deactivated system.[2]
-
Ligand Role: The presence of phosphine ligands is crucial for the catalytic activity. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition of the aryl halide to the palladium center.[3]
-
Copper Co-catalyst: The addition of a copper(I) salt, such as CuI, is generally employed to facilitate the reaction by forming a copper acetylide intermediate, which increases the rate of transmetalation.[1][4] However, copper-free Sonogashira protocols are also being developed to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocols
The following are detailed experimental protocols adapted from successful Sonogashira couplings of electronically and sterically demanding substrates. These can serve as a robust starting point for the reaction of this compound with various aryl halides.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and this compound (1.2 mmol) in an anhydrous solvent (e.g., toluene, 8.0 mL) under an inert atmosphere (e.g., argon) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.10 mmol, 10 mol%), a copper co-catalyst (e.g., CuI, 0.20 mmol, 20 mol%), and a base (e.g., Cs₂CO₃, 7.0 mmol). The reaction mixture is stirred at room temperature (25 °C) for 24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by standard procedures including filtration, extraction, and purification by column chromatography.[2]
Catalyst Screening Workflow
For optimizing the reaction conditions for a new substrate pair like this compound and a specific aryl halide, a systematic approach to screen different catalysts and reaction parameters is recommended.
Caption: A logical workflow for screening and optimizing palladium catalysts and reaction conditions for the Sonogashira coupling.
Sonogashira Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.
Mechanism Overview:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[3]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡CR') and regenerate the Pd(0) catalyst.[2]
-
-
Copper Cycle:
-
A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This species is crucial for the transmetalation step in the palladium cycle.
-
This guide provides a foundational understanding and practical starting points for researchers investigating the Sonogashira coupling of this compound. The provided data and protocols, derived from analogous systems, should facilitate the development of efficient and high-yielding synthetic routes to novel fluorinated molecules.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. google.com [google.com]
Safety Operating Guide
Proper Disposal of 5-Ethynyl-1,2,3-trifluorobenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Ethynyl-1,2,3-trifluorobenzene is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, this compound requires a specific disposal protocol to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Profile and Safety Summary
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3][4] Adherence to appropriate safety precautions is paramount during handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid, Category 3 | Flammable liquid and vapor.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical/ventilating/lighting equipment.[1][2][5] |
| Skin Irritant, Category 2 | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves.[1][2] |
| Eye Irritant, Category 2 | Causes serious eye irritation.[1][2] | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |
| Specific target organ toxicity - single exposure, Category 3 | May cause respiratory irritation.[3][4] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Waste Characterization: Classify this compound as a halogenated organic hazardous waste .
-
Segregation: It is crucial to collect this waste separately from non-halogenated organic waste.[4][6] Mixing these waste streams can complicate and increase the cost of disposal. Do not mix with incompatible materials (see table below).
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A flame-retardant lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
3. Waste Collection and Containerization:
-
Container Selection: Use a designated, clean, and dry waste container that is compatible with halogenated organic compounds. A plastic-coated glass bottle or a polyethylene container is recommended.[1][7]
-
Container Handling:
4. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The associated hazards: "Flammable Liquid, Irritant ".
-
The date of accumulation.
-
5. Storage:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA that is under the control of laboratory personnel.[10]
-
Storage Conditions: The SAA should be located away from ignition sources, heat, and direct sunlight.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[10][11]
6. Disposal Request:
-
Once the waste container is full (or in accordance with your institution's policies), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
7. Spill and Emergency Procedures:
-
Small Spill:
-
Eliminate all ignition sources from the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as dry earth or sand.[7]
-
Collect the absorbent material in a designated hazardous waste container and label it accordingly.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Chemical Incompatibilities for Disposal
To prevent dangerous reactions, do not mix this compound waste with the following materials:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | May cause fire or explosion. |
| Strong Acids | May cause a violent reaction. |
| Strong Bases | May cause a violent reaction. |
| Metals | Potential for reaction, especially with reactive metals. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. mtu.edu [mtu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ethz.ch [ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 5-Ethynyl-1,2,3-trifluorobenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Ethynyl-1,2,3-trifluorobenzene in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3,4,5-Trifluorophenylacetylene
-
CAS Number: 158816-55-8[1]
Hazard Summary: This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory to prevent exposure.
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Laboratory Use (in a fume hood) | Chemical safety goggles with side shields. | Chemical-resistant gloves (e.g., nitrile or neoprene), standard lab coat. | Not generally required when handled in a certified chemical fume hood. |
| Handling Outside of a Fume Hood (e.g., weighing) | Chemical safety goggles with side shields and a face shield.[5] | Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing. | A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation.[5] |
| Spill Cleanup | Chemical splash goggles and face shield. | Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear. | A NIOSH-approved respirator with an organic vapor cartridge. |
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound.
Caption: This flowchart illustrates the key stages for the safe handling of this compound.
Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Verify that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
-
Personal Preparation: Don the appropriate PPE as specified in the table above.
-
Equipment Preparation:
2. Handling the Chemical:
-
Conduct all manipulations of this compound inside a certified chemical fume hood to control vapors.[1][5]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking is permitted in the handling area.[1][3][6]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][3][6]
3. In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin with plenty of water.[1] If skin irritation occurs, seek medical advice.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical attention.[1][6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][6] If you feel unwell, seek medical advice.[1][6]
-
Ingestion: Rinse mouth and get medical advice or attention.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Categorization:
-
This material and its container must be disposed of as hazardous waste.
-
All waste containing this compound must be treated as hazardous waste.
2. Waste Container and Labeling:
-
Use a designated, leak-proof waste container made of a compatible material.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant).
3. Storage and Disposal Procedure:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.[3][6]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[4]
-
Handle uncleaned, empty containers as you would the product itself.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
